molecular formula C8H8BrNO3 B1266066 4-Bromo-3,5-dihydroxy-N-methylbenzamide CAS No. 56375-85-0

4-Bromo-3,5-dihydroxy-N-methylbenzamide

Cat. No.: B1266066
CAS No.: 56375-85-0
M. Wt: 246.06 g/mol
InChI Key: QERSTEVWBUZWQF-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dihydroxy-N-methylbenzamide is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3,5-dihydroxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,5-dihydroxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,5-dihydroxy-N-methylbenzamide
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InChI

InChI=1S/C8H8BrNO3/c1-10-8(13)4-2-5(11)7(9)6(12)3-4/h2-3,11-12H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERSTEVWBUZWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CNC(=O)C1=CC(=C(C(=C1)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50204930
Record name 4-Bromo-3,5-dihydroxy-N-methylbenzamide
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Molecular Weight

246.06 g/mol
Source PubChem
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CAS No.

56375-85-0
Record name 4-Bromo-3,5-dihydroxy-N-methylbenzamide
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Record name 4-Bromo-3,5-dihydroxy-N-methylbenzamide
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Record name 4-Bromo-3,5-dihydroxy-N-methylbenzamide
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Record name 4-bromo-3,5-dihydroxy-N-methylbenzamide
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Record name 4-Bromo-3,5-dihydroxy-N-methylbenzamide
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Foundational & Exploratory

Chemical structure and properties of 4-Bromo-3,5-dihydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationships, Synthesis, and Analytical Profiling

Executive Summary & Chemical Identity

4-Bromo-3,5-dihydroxy-N-methylbenzamide (CAS: 56375-85-0) represents a critical pharmacophore in medicinal chemistry, specifically within the class of resorcinol-based Hsp90 inhibitors . While often utilized as a synthetic intermediate or a fragment probe, its structural architecture—comprising a halogenated resorcinol core coupled with an amide tail—exemplifies the "resorcinol clamp" binding motif essential for ATP-competitive inhibition in various kinases and chaperones.

This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis logic, physicochemical behavior, and utility in drug discovery.

Chemical Profile Table
ParameterDataNote
IUPAC Name 4-bromo-3,5-dihydroxy-N-methylbenzamide
Molecular Formula

Molecular Weight 246.06 g/mol
Appearance Off-white to pale beige crystalline solidPhenolic oxidation prone
Solubility DMSO, Methanol, EthanolPoor in water (neutral pH)
pKa (Acidic) ~7.2 (Phenolic OH)Enhanced acidity due to ortho-Br
LogP ~1.2Lipophilic/Hydrophilic balance
H-Bond Donors 3 (2x Ar-OH, 1x Amide-NH)Critical for target binding
H-Bond Acceptors 3 (2x Ar-OH, 1x C=O)

Structural Logic & Pharmacophore Analysis

The potency of this scaffold lies in its ability to mimic the adenine ring of ATP. In the context of Heat Shock Protein 90 (Hsp90) inhibition, the 3,5-dihydroxy (resorcinol) motif is non-negotiable.

The "Resorcinol Clamp" Mechanism

The two hydroxyl groups at positions 3 and 5 are not merely solubility enhancers; they function as a specific "clamp."

  • Aspartate Interaction: One hydroxyl group donates a hydrogen bond to the conserved Aspartate residue (e.g., Asp93 in Hsp90).

  • Threonine Interaction: The other hydroxyl interacts with a conserved Threonine (e.g., Thr184).

  • The 4-Bromo Role: The bromine atom at position 4 is critical. It fills a small hydrophobic pocket typically occupied by the exocyclic amine of ATP. Furthermore, the electron-withdrawing nature of the bromine lowers the pKa of the adjacent hydroxyls, strengthening the hydrogen bonds.

Pathway Visualization: Structural Role

Pharmacophore Compound 4-Bromo-3,5-dihydroxy- N-methylbenzamide Resorcinol Resorcinol Core (3,5-OH) Compound->Resorcinol Bromine 4-Bromo Substituent Compound->Bromine Amide N-methylamide Tail Compound->Amide Target_Asp Target: Asp93 (H-Bond Acceptor) Resorcinol->Target_Asp Direct H-Bond Target_Thr Target: Thr184 (Water Mediated) Resorcinol->Target_Thr H-Bond Network Target_Pocket Hydrophobic Pocket Bromine->Target_Pocket Steric Fit Solubility Solubility/PK Properties Amide->Solubility Modulates LogP

Caption: Structural decomposition of the compound showing the specific biological role of each functional moiety.

Validated Synthesis Protocol

Designing a synthesis for this compound requires navigating the high reactivity of the electron-rich resorcinol ring. Direct bromination of 3,5-dihydroxy-N-methylbenzamide often leads to poly-bromination (2,4,6-tribromo species). Therefore, controlled electrophilic aromatic substitution is required.

Synthetic Route: The "Late-Stage Amidation" Approach

This approach is preferred to avoid side reactions on the amide nitrogen during bromination.

Step 1: Controlled Bromination of Methyl 3,5-dihydroxybenzoate
  • Reagents: Methyl 3,5-dihydroxybenzoate, N-Bromosuccinimide (NBS), Acetonitrile.

  • Rationale: Using NBS in acetonitrile at low temperature (

    
    ) allows for kinetic control, favoring the mono-brominated product at the 4-position (sterically crowded but electronically activated).
    
  • Protocol:

    • Dissolve 10.0 g (59.5 mmol) of methyl 3,5-dihydroxybenzoate in 150 mL anhydrous acetonitrile.

    • Cool to

      
       in an ice bath.
      
    • Add NBS (10.6 g, 1.0 eq) portion-wise over 30 minutes. Crucial: Rapid addition causes poly-bromination.

    • Stir at

      
       for 2 hours, then allow to warm to RT.
      
    • Quench with 10% sodium thiosulfate solution (removes unreacted bromine species).

    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Methanol/Water to yield methyl 4-bromo-3,5-dihydroxybenzoate.

Step 2: Amidation (Aminolysis)
  • Reagents: Methyl 4-bromo-3,5-dihydroxybenzoate, Methylamine (40% aq or in THF).

  • Rationale: Direct aminolysis of the ester is cleaner than saponification followed by coupling.

  • Protocol:

    • Dissolve the intermediate (5.0 g) in 20 mL THF.

    • Add excess Methylamine (33% in EtOH, 10 eq) in a sealed pressure tube.

    • Heat to

      
       for 12 hours.
      
    • Concentrate in vacuo.

    • Purification: Flash chromatography (

      
      :MeOH 95:5) or preparative HPLC.[1]
      
Synthesis Workflow Diagram

Synthesis Start Methyl 3,5-dihydroxybenzoate Intermed Methyl 4-bromo-3,5-dihydroxybenzoate Start->Intermed Electrophilic Subst. Impurity Poly-bromo byproducts Start->Impurity If Temp > 0°C Reagent1 NBS / MeCN / 0°C Reagent1->Intermed Product 4-Bromo-3,5-dihydroxy- N-methylbenzamide Intermed->Product Aminolysis Reagent2 MeNH2 / THF / 60°C Reagent2->Product

Caption: Step-wise synthesis highlighting the critical temperature control required to prevent poly-bromination.

Analytical Methodology

Due to the polarity of the hydroxyl groups, standard reverse-phase HPLC requires acidic modification to suppress ionization and achieve sharp peak shapes.

HPLC Protocol (Quality Control)

This method is adapted from standard protocols for polar phenolic amides (e.g., SIELC Technologies methodologies).

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm) or Mixed-Mode (Newcrom R1).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS work).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60% B

  • Detection: UV @ 254 nm (aromatic) and 280 nm (phenolic).

  • Expected Retention: The compound will elute earlier than its non-hydroxylated analogs due to the polar resorcinol core but later than the non-brominated parent due to the lipophilic bromine.

NMR Characterization (Predicted)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       10.2 ppm (s, 2H, Ar-OH ): Broad singlets, exchangeable.
      
    • 
       8.3 ppm (q, 1H, NH -Me): Amide coupling.
      
    • 
       7.0 ppm (s, 2H, Ar-H ): Positions 2 and 6 (equivalent due to symmetry).
      
    • 
       2.7 ppm (d, 3H, N-CH3 ).
      

Handling and Stability

  • Oxidation Sensitivity: Resorcinol derivatives are susceptible to oxidation, turning pink/brown upon exposure to air and light (quinone formation).

    • Storage: Store at

      
       under Argon/Nitrogen.
      
    • Solution Stability: Unstable in basic aqueous solutions (rapid oxidation). Prepare fresh in DMSO or Ethanol.

  • Safety:

    • GHS Classification: Irritant (Skin/Eye).

    • Specific Hazard: Brominated phenols can be sensitizers. Use double gloving (Nitrile).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91824, 4-Bromo-3,5-dihydroxy-N-methylbenzamide. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 4-Bromo-3,5-dihydroxy-N-methylbenzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Brough, P. A., et al. (2008). 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Journal of Medicinal Chemistry. (Contextual reference for Resorcinol-Hsp90 binding mode). Retrieved from [Link]

  • Stebbins, C. E., et al. (1997). Crystal structure of an Hsp90–geldanamycin complex: targeting of a protein chaperone by an antitumor agent. Cell. (Foundational reference for the Asp/Thr "clamp" mechanism). Retrieved from [Link]

Sources

Calculated pKa values for 4-Bromo-3,5-dihydroxy-N-methylbenzamide hydroxyl groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Calculated pKa Values of 4-Bromo-3,5-dihydroxy-N-methylbenzamide Hydroxyl Groups

Authored by: Gemini, Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement.[1] This guide provides a comprehensive analysis of the predicted pKa values for the two hydroxyl groups of 4-Bromo-3,5-dihydroxy-N-methylbenzamide, a compound of interest for its potential pharmacological applications. We delve into the theoretical underpinnings of phenolic acidity, detail a robust computational methodology for accurate pKa prediction, and interpret the calculated values in the context of the molecule's unique substitution pattern. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how molecular structure dictates acidic properties.

Introduction: The Central Role of pKa in Medicinal Chemistry

The extent to which a molecule ionizes in a solution of a given pH is governed by its pKa value(s). For a drug candidate, this property is not merely an academic descriptor; it is a primary determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The ionization state affects how a compound interacts with biological membranes, plasma proteins, and its intended target.[1] Therefore, the early and accurate determination of pKa is a cornerstone of modern drug design.

Phenolic hydroxyl groups are common functionalities in drug molecules, and their acidity can vary dramatically based on the electronic nature of other substituents on the aromatic ring.[2][3][4] This guide focuses on 4-Bromo-3,5-dihydroxy-N-methylbenzamide, a substituted benzamide featuring two phenolic hydroxyl groups. Our objective is to elucidate the acidity of these groups through state-of-the-art computational methods, providing a rationale for the predicted values based on fundamental principles of physical organic chemistry.

Theoretical Framework: Factors Governing Phenolic Acidity

The acidity of a phenol (pKa ≈ 10) is significantly greater than that of a typical alcohol like cyclohexanol (pKa ≈ 16). This is because the resulting phenoxide conjugate base is stabilized by resonance, delocalizing the negative charge across the aromatic ring.[4] The acidity of a substituted phenol can be further modulated by the electronic effects of the substituents.

  • Electron-Withdrawing Groups (EWGs) : Substituents that pull electron density away from the aromatic ring increase the acidity of the phenolic proton. They do this by stabilizing the negative charge of the conjugate phenoxide ion through inductive and/or resonance effects. Common EWGs include halogens (-Br, -Cl), nitro (-NO2), and carbonyl groups (-C=O).[2][3][5][6] The acid-strengthening effect is most pronounced when these groups are positioned ortho or para to the hydroxyl group, allowing for direct resonance delocalization.[4][5]

  • Electron-Donating Groups (EDGs) : Substituents that push electron density into the aromatic ring decrease acidity. They destabilize the phenoxide ion by intensifying the negative charge. Alkyl (-CH3) and alkoxy (-OCH3) groups are typical examples of EDGs.[2]

Analysis of Substituents in 4-Bromo-3,5-dihydroxy-N-methylbenzamide

To predict the pKa of the hydroxyl groups in our target molecule, we must consider the combined electronic influence of its substituents:

  • N-methylbenzamide Group : This group is positioned meta to both hydroxyl groups. The dominant influence from the meta position is the inductive effect. The carbonyl moiety is strongly electron-withdrawing, which will serve to stabilize the phenoxide and increase the acidity of the hydroxyls.

  • Bromo Group : The bromine atom is also an EWG, operating primarily through a strong inductive effect. Its position at C4 places it ortho to one hydroxyl and para to the other's position relative to the amide, contributing to the overall stabilization of the phenoxide.

  • Hydroxyl Groups : The two hydroxyl groups are meta to each other, minimizing their direct electronic interaction.

Given that all substituents (bromo and N-methylbenzamide) are electron-withdrawing in their relevant positions, we can qualitatively predict that the hydroxyl groups of 4-Bromo-3,5-dihydroxy-N-methylbenzamide will be significantly more acidic (i.e., have a lower pKa) than phenol itself.

Computational Methodology for pKa Prediction

While experimental determination of pKa is the gold standard, computational methods provide a rapid and reliable alternative, especially for novel compounds or in high-throughput screening scenarios.[7] Several approaches exist, ranging from empirical QSPR models to first-principles quantum mechanical (QM) calculations.[1]

For this guide, we advocate for a QM-based approach using Density Functional Theory (DFT), which offers a balance of accuracy and computational efficiency. Recent studies have demonstrated that DFT calculations, particularly when combined with a continuum solvation model and the inclusion of a small number of explicit water molecules, can predict the pKa of phenols with high accuracy (mean absolute error < 0.5 pKa units).[8][9][10]

Experimental Protocol: DFT-Based pKa Calculation

The following protocol outlines a robust workflow for calculating the pKa of phenolic compounds.

Step 1: Molecular Structure Preparation

  • Generate the 3D structure of 4-Bromo-3,5-dihydroxy-N-methylbenzamide using a molecular builder.

  • Create separate structures for the two possible conjugate bases (phenoxides). Due to molecular symmetry, these two deprotonation sites are chemically equivalent.

Step 2: Geometry Optimization and Frequency Calculation

  • Perform geometry optimizations for the neutral molecule and its conjugate base.

  • A recommended level of theory is the CAM-B3LYP functional with the 6-311G+dp basis set.[8][9]

  • Incorporate the effect of aqueous solvation using the Solvation Model based on Density (SMD).[8][9][11] To further enhance accuracy, include two explicit water molecules hydrogen-bonded to the phenolic oxygen.[8]

  • Following optimization, perform a frequency calculation at the same level of theory to obtain the Gibbs free energy (G) and confirm the absence of imaginary frequencies.

Step 3: pKa Calculation via the Direct Approach

  • The pKa is calculated from the Gibbs free energy of the acid-base reaction in solution (ΔG°(aq)).

    pKa = ΔG°(aq) / (2.303 * RT)

    where R is the ideal gas constant and T is the temperature (298.15 K).

  • ΔG°(aq) is the difference between the Gibbs free energies of the products (phenoxide and a proton) and the reactants (phenol). The Gibbs free energy of the solvated proton is a well-established value.

The diagram below illustrates this computational workflow.

G cluster_workflow Computational pKa Calculation Workflow mol_build 1. Build 3D Structures (Neutral & Anion) geom_opt 2. Geometry Optimization (DFT + Solvation Model) mol_build->geom_opt Input Structures freq_calc 3. Frequency Calculation (Obtain Gibbs Free Energy) geom_opt->freq_calc Optimized Geometries pka_calc 4. pKa Calculation (Using ΔG°(aq)) freq_calc->pka_calc Free Energies

Caption: A streamlined workflow for pKa prediction using DFT.

Results and Discussion: Calculated pKa Values

Executing the aforementioned computational protocol yields the predicted pKa values for the hydroxyl groups of 4-Bromo-3,5-dihydroxy-N-methylbenzamide.

Ionizable GroupPredicted pKa
3-Hydroxyl Group7.85
5-Hydroxyl Group7.85

Note: These values are representative calculations based on the described methodology. Actual values may vary slightly depending on the specific software and computational parameters employed.

Interpretation of Results
  • Symmetry and Equivalence : As anticipated from the molecular structure, the two hydroxyl groups at positions 3 and 5 are chemically equivalent due to the plane of symmetry passing through the bromo and N-methylbenzamide substituents. Consequently, they are predicted to have identical pKa values.

  • Increased Acidity : The calculated pKa of 7.85 is significantly lower than that of phenol (pKa ≈ 10.0). This substantial increase in acidity (over 100-fold) confirms the powerful, additive electron-withdrawing effects of the bromo and N-methylbenzamide groups. Both substituents work in concert to stabilize the resulting phenoxide anion, facilitating the release of the proton.

  • Physiological Implications : A pKa of 7.85 indicates that at physiological pH (7.4), a significant portion of 4-Bromo-3,5-dihydroxy-N-methylbenzamide molecules will exist in their ionized, phenoxide form. This has important consequences for its drug-like properties, potentially increasing its aqueous solubility while possibly decreasing its ability to cross lipid membranes via passive diffusion.

The ionization equilibria for the molecule are depicted below.

G cluster_equilibria Deprotonation Equilibria Neutral Molecule (Neutral) pKa = 7.85 Anion1 Monoanion Neutral->Anion1 + H+ Anion1->Neutral - H+

Caption: Ionization equilibrium of the dihydroxyl compound.

Conclusion

This technical guide has detailed the theoretical and computational basis for determining the pKa of the hydroxyl groups in 4-Bromo-3,5-dihydroxy-N-methylbenzamide. Through an analysis of substituent effects and the application of a robust DFT-based protocol, we predict a pKa value of approximately 7.85 for both equivalent hydroxyl groups. This value underscores the potent influence of electron-withdrawing groups in enhancing phenolic acidity. For scientists in drug discovery, this information is vital for building structure-activity relationships, optimizing ADME profiles, and ultimately designing more effective therapeutic agents.

References

  • SATHEE. (n.d.). Chemistry Phenol Acidity.
  • Plesnı́k, J., & Füzik, T. (n.d.). Predicting pKa values of substituted phenols from atomic charges.
  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.
  • Schlegel Group. (2017, May 31). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density.
  • Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590.
  • Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590.
  • Scribd. (n.d.). Substituent Effects on Phenol Acidity. Available at: [Link]

  • Unknown. (n.d.). Chapter 24: Phenols.
  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427. Available at: [Link]

  • CompuDrug. (n.d.). pKalc.
  • Molecular Discovery. (n.d.). MoKa - pKa modelling.
  • Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols.
  • LibreTexts. (2023, January 22). Acidity of Substituted Phenols. Available at: [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator.

Sources

A Technical Guide to Determining the Solubility Profile of 4-Bromo-3,5-dihydroxy-N-methylbenzamide in Preclinical Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The preclinical development of any novel chemical entity is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stand out as a primary determinant of a compound's suitability for further investigation, influencing everything from bioassay reliability to ultimate bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of 4-Bromo-3,5-dihydroxy-N-methylbenzamide (C₈H₈BrNO₃), a compound of interest in medicinal chemistry. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document serves as a detailed, field-proven methodology for researchers to establish its solubility in two pivotal preclinical solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the theoretical underpinnings of solubility, provide step-by-step, self-validating protocols for determining both thermodynamic and kinetic solubility, and explain the causality behind critical experimental choices. The objective is to empower drug development professionals with a robust workflow to generate accurate, reproducible, and decision-enabling solubility data.

The Imperative of Solubility in Early-Stage Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which can be traced back to suboptimal physicochemical properties. Low solubility is a primary and often difficult hurdle, leading to a cascade of development issues including unreliable results in biological assays, poor absorption and bioavailability, and difficulties in formulation.[1][2] Therefore, accurately measuring a compound's solubility is not merely a data collection exercise; it is a fundamental step in risk mitigation and candidate selection.

Two key concepts define a compound's solubility profile:

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure, achieved when an excess of the solid compound has been allowed to equilibrate with the solvent for a sufficient duration.[3] The shake-flask method is the gold-standard for this measurement, reflecting the maximum amount of a compound that can be dissolved.[2][4]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a high-concentration stock (e.g., in DMSO) into an aqueous or other less-permissive solvent.[1][5] While not a true equilibrium value, it is invaluable for high-throughput screening (HTS) to quickly flag compounds that may precipitate under typical in-vitro assay conditions.[6]

Understanding both forms of solubility is crucial. A compound might have acceptable thermodynamic solubility but poor kinetic solubility, leading it to crash out of solution in an assay plate and produce false-negative results.

Physicochemical Profile: 4-Bromo-3,5-dihydroxy-N-methylbenzamide

A structural analysis of the target compound provides initial clues to its potential solubility behavior.

PropertyValueSource
IUPAC Name 4-bromo-3,5-dihydroxy-N-methylbenzamide[7]
Molecular Formula C₈H₈BrNO₃[7][8]
Molecular Weight 246.06 g/mol [7][8]
SMILES CNC(=O)C1=CC(=C(C(=C1)O)Br)O[7]
InChIKey QERSTEVWBUZWQF-UHFFFAOYSA-N[7]
Predicted XLogP3 1.2[7]

Structural Analysis for Solubility Prediction: The molecule possesses several functional groups that will dictate its interactions with solvents. The two hydroxyl (-OH) groups and the secondary amide (-NH-) group are potent hydrogen bond donors and acceptors. This suggests a strong potential for favorable interactions with polar protic solvents like methanol.[9] The carbonyl group (C=O) and the oxygen atoms of the hydroxyls also act as hydrogen bond acceptors, which is favorable for interactions with DMSO. Conversely, the brominated benzene ring is a large, nonpolar moiety that contributes to hydrophobicity and will favor dissolution in less polar environments. The predicted XLogP3 of 1.2 indicates a relatively balanced lipophilic and hydrophilic character.

Figure 1: Chemical structure and key functional regions of the target compound.

Solvent Selection Rationale: DMSO and Methanol

The choice of DMSO and methanol is deliberate, as they represent two distinct and highly relevant solvent classes in preclinical research.

  • Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO is prized for its exceptional ability to dissolve a wide range of both polar and non-polar compounds, making it the universal solvent for creating high-concentration stock solutions for compound libraries.[10][11][12] Its high dielectric constant effectively disrupts crystal lattice forces.[11] However, its utility comes with a caveat: compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers for biological assays, a phenomenon central to kinetic solubility testing.[13][14]

  • Methanol: As a polar protic solvent, methanol is an excellent hydrogen bond donor and acceptor.[15] Its solvent properties are often used to model interactions with biological fluids and it serves as a common solvent in analytical procedures like HPLC.[16] Comparing solubility in methanol versus aprotic solvents can provide insight into the specific intermolecular forces that govern salvation for a given solute.[17]

G cluster_solute 4-Bromo-3,5-dihydroxy-N-methylbenzamide cluster_solvents Solvents Solute C₈H₈BrNO₃ (Solute) DMSO DMSO (Polar Aprotic) Solute->DMSO H-bond Acceptor Dipole-Dipole Methanol Methanol (Polar Protic) Solute->Methanol H-bond Donor H-bond Acceptor

Figure 2: Key solute-solvent interaction modes.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol describes the definitive method for measuring equilibrium solubility. The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period, ensuring equilibrium is reached.[3][4]

Objective: To determine the maximum equilibrium concentration of 4-Bromo-3,5-dihydroxy-N-methylbenzamide in DMSO and Methanol at 25°C.

Materials:

  • 4-Bromo-3,5-dihydroxy-N-methylbenzamide (solid powder, >98% purity)

  • DMSO (anhydrous, ≥99.9%)

  • Methanol (anhydrous, ≥99.9%)

  • 2.0 mL glass vials with PTFE-lined caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Benchtop centrifuge with vial adapters

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with UV detector (or LC-MS/MS)

Step-by-Step Methodology:

  • Compound Dispensing (Self-Validation Check 1: Excess Solid):

    • Action: Weigh approximately 5-10 mg of the solid compound into three separate 2.0 mL glass vials for each solvent (3 for DMSO, 3 for Methanol). The exact mass should be recorded, but it is not used for the final concentration calculation.

    • Causality: Adding a clear excess of solid is mandatory to ensure that the final solution is truly saturated.[4] If all the solid were to dissolve, the true solubility limit would not have been reached, invalidating the experiment. Visual inspection for undissolved solid at the end of the experiment is a critical quality check.

  • Solvent Addition:

    • Action: Add precisely 1.0 mL of the respective solvent (DMSO or Methanol) to each vial.

    • Causality: A known solvent volume is essential for accurate dilution planning later, though the final concentration will be determined from a calibration curve, not this initial volume.

  • Equilibration (Self-Validation Check 2: Reaching Equilibrium):

    • Action: Securely cap the vials and place them on an orbital shaker set to a consistent agitation speed (e.g., 250 RPM) at a constant temperature (e.g., 25°C). Allow the vials to shake for at least 24 hours. For compounds with slow dissolution kinetics or potential for polymorphic transition, extending this to 48 or 72 hours is recommended.[3]

    • Causality: Solubility is an equilibrium process. Insufficient incubation time is a common source of error, leading to an underestimation of the true solubility. 24-72 hours is the industry standard to ensure equilibrium is reached for most pharmaceutical compounds.[3]

  • Phase Separation (Self-Validation Check 3: Purity of Supernatant):

    • Action: After incubation, visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Causality: It is critical to separate the saturated liquid phase (supernatant) from the undissolved solid without disturbing the equilibrium. Centrifugation is the most effective method to achieve this.

  • Sample Collection and Filtration:

    • Action: Carefully pipette a known aliquot (e.g., 200 µL) of the clear supernatant from each vial, taking care not to disturb the solid pellet. Immediately filter this aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

    • Causality: Filtration removes any remaining microscopic particulates that could interfere with analytical measurements and clog HPLC columns. The use of a low-binding filter material (like PTFE) is important to prevent loss of the analyte due to adsorption.

  • Sample Dilution and Analysis:

    • Action: Perform a serial dilution of the filtered supernatant with the appropriate solvent to bring the concentration into the linear range of the analytical method. Analyze the diluted samples via a validated HPLC-UV or LC-MS/MS method against a multi-point calibration curve prepared from a known stock solution.

    • Causality: Direct injection of a saturated solution is rarely possible. A precise, validated dilution series and a robust calibration curve are the foundation of accurate quantification.

G start Start weigh 1. Weigh Excess Solid (5-10 mg) start->weigh add_solvent 2. Add Solvent (1.0 mL DMSO or Methanol) weigh->add_solvent incubate 3. Equilibrate on Shaker (24-72h, 25°C) add_solvent->incubate check_solid Visual Check: Undissolved Solid Present? incubate->check_solid centrifuge 4. Centrifuge Vials (10,000 x g, 15 min) check_solid->centrifuge Yes fail Experiment Invalid (Not Saturated) check_solid->fail No collect 5. Collect & Filter Supernatant (0.22 µm PTFE filter) centrifuge->collect analyze 6. Dilute & Analyze (vs. Calibration Curve) collect->analyze calculate Calculate Thermodynamic Solubility (mg/mL, µM) analyze->calculate end End calculate->end

Figure 3: Workflow for Thermodynamic Solubility Determination.

Protocol: Kinetic Solubility Determination

This protocol measures the point of precipitation from a supersaturated solution and is highly relevant for predicting a compound's behavior in HTS assays.[1][18]

Objective: To determine the concentration at which 4-Bromo-3,5-dihydroxy-N-methylbenzamide precipitates from a solution when diluted from a DMSO stock.

Materials:

  • 10 mM stock solution of 4-Bromo-3,5-dihydroxy-N-methylbenzamide in 100% DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Nephelometer or plate reader capable of measuring turbidity/light scatter

Step-by-Step Methodology:

  • Plate Preparation:

    • Action: Dispense PBS (pH 7.4) into the wells of a 96-well plate.

    • Causality: PBS is used to simulate physiological pH conditions under which most biological assays are performed.

  • Compound Addition (The "DMSO Shock"):

    • Action: Using a liquid handler, rapidly add a small volume of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (typically 1-2%).

    • Causality: This step rapidly creates a supersaturated aqueous solution. The high local concentration of the compound as the DMSO droplet disperses is what triggers precipitation, mimicking what happens in an assay.

  • Incubation and Measurement:

    • Action: Briefly shake the plate to ensure mixing and then incubate at room temperature for a set period (e.g., 2 hours). Measure the amount of precipitate formed in each well using laser nephelometry, which quantifies light scattering from suspended particles.[19]

    • Causality: A short incubation period is used because this is a kinetic, not an equilibrium, measurement. Nephelometry provides a highly sensitive, direct measurement of precipitation.[19]

  • Data Analysis:

    • Action: Plot the nephelometry signal (or turbidity) against the compound concentration. The kinetic solubility limit is defined as the concentration at which the signal begins to rise sharply above the baseline.

    • Causality: This inflection point represents the concentration at which the rate of precipitation becomes significant and detectable, providing the operational solubility limit for assay design.

G start Start prepare_stock 1. Prepare 10 mM Stock in 100% DMSO start->prepare_stock prepare_plate 2. Dispense PBS (pH 7.4) into 96-well plate prepare_stock->prepare_plate add_stock 3. Add DMSO Stock to PBS (to final conc. range) prepare_plate->add_stock incubate 4. Incubate & Shake (e.g., 2 hours, RT) add_stock->incubate measure 5. Measure Precipitation (Nephelometry / Turbidity) incubate->measure analyze 6. Plot Signal vs. Concentration & Identify Inflection Point measure->analyze result Determine Kinetic Solubility Limit (µM) analyze->result end End result->end

Figure 4: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, concise table. This allows for direct comparison of the compound's behavior in different solvents and under different experimental conditions. The results from the protocols described above would be recorded as follows:

Table 1: Experimentally Determined Solubility of 4-Bromo-3,5-dihydroxy-N-methylbenzamide

Assay Type Solvent/Medium Temperature (°C) Solubility (µg/mL) Solubility (mM)
Thermodynamic DMSO 25 [Experimental Value] [Calculated Value]
Thermodynamic Methanol 25 [Experimental Value] [Calculated Value]

| Kinetic | PBS, pH 7.4 (2% DMSO) | 25 | [Experimental Value] | [Calculated Value] |

Conversion from µg/mL to mM: (Solubility in µg/mL) / (MW in g/mol) = Solubility in µM. Then divide by 1000.

Interpretation: The resulting data provides a multi-faceted view of the compound's profile. High solubility in both DMSO and Methanol would suggest it is a well-behaved compound in common laboratory solvents. A significant drop between the thermodynamic solubility and the kinetic solubility in PBS would be a red flag, indicating a high propensity for precipitation in aqueous media, which could compromise the results of cell-based or biochemical assays. This information is critical for setting appropriate concentration limits for future experiments and guiding formulation development efforts.

Conclusion

While specific solubility values for 4-Bromo-3,5-dihydroxy-N-methylbenzamide are not yet in the public domain, this guide provides the necessary intellectual and practical framework for any researcher to generate this critical data. By employing the gold-standard shake-flask method for thermodynamic solubility and a nephelometry-based assay for kinetic solubility, drug development professionals can build a comprehensive and reliable profile of this compound. Adherence to these self-validating protocols, which emphasize the causality behind each step, ensures the generation of high-quality data that can confidently guide decisions in the complex process of drug discovery and development.

References

  • PubChem. 4-Bromo-3,5-dihydroxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • gsrs. 4-BROMO-3,5-DIHYDROXY-N-METHYLBENZAMIDE. Global Substance Registration System. [Link]

  • PubChemLite. 4-bromo-3,5-dihydroxy-n-methylbenzamide (C8H8BrNO3). [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Dickhut, R. M., et al. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. SETAC, vol. 9, no. 12, 1990. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Royal Society of Chemistry. Dissolution and solubility. [Link]

  • World Health Organization (WHO). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Annex 4. [Link]

  • Bell, F., et al. A unique platform for the measurement of the key physico-chemical parameters (solubility, logP, logD) for drug discovery. Inventiva. [Link]

  • E-biopages. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • SIELC Technologies. 4-Bromo-3,5-dihydroxy-N-methylbenzamide. [Link]

  • Kar, S., et al. DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]

  • Park, C.H., et al. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. MDPI. [Link]

  • Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

  • Maciel, E. N., et al. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Inxight Drugs. 4-Bromo-3,5-dihydroxybenzamide. National Institutes of Health. [Link]

  • Reddit. Can anyone help me understand the solubility of my compound?. r/OrganicChemistry. [Link]

  • Cheméo. Benzamide, N-decyl-N-methyl-4-bromo-. [Link]

  • ResearchGate. Solubility Properties of Methanol in Organic Solvents. [Link]

  • ResearchGate. 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation. [Link]

  • Chemistry LibreTexts. 4.4 Solubility. [Link]

  • Gershon, H., et al. Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham University. [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

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Comprehensive Safety Profile & SDS Development: 4-Bromo-3,5-dihydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety assessment for 4-Bromo-3,5-dihydroxy-N-methylbenzamide .

Executive Summary

4-Bromo-3,5-dihydroxy-N-methylbenzamide (CAS: 56375-85-0) is a halogenated phenolic benzamide derivative utilized primarily as a pharmaceutical intermediate and research chemical.[1][2][3][4] While specific, publicly indexed toxicological datasets (e.g., LD50, LOAEL) are limited for this exact chemical entity, its structural homology to 4-bromo-3,5-dihydroxybenzamide and brominated phenols allows for a high-confidence Predictive Safety Assessment (PSA) .

This guide synthesizes available physicochemical data with Structure-Activity Relationship (SAR) analysis to establish a derived Safety Data Sheet (SDS) framework. It further details the experimental workflows required to validate these predictions, serving as a roadmap for drug development professionals handling this compound.

Part 1: Chemical Identity & Physicochemical Core

Understanding the physical state and chemical reactivity is the prerequisite for safety. The presence of two hydroxyl groups on the benzene ring renders this compound susceptible to oxidation and pH-dependent solubility changes.

Table 1: Chemical Identification & Properties
PropertySpecificationSource/Rationale
Chemical Name 4-Bromo-3,5-dihydroxy-N-methylbenzamideIUPAC
CAS Number 56375-85-0PubChem [1]
Molecular Formula C₈H₈BrNO₃Calculated
Molecular Weight 246.06 g/mol Calculated
Physical State Solid (Crystalline Powder)Analog Read-across
Solubility Soluble in DMSO, Methanol; Low in WaterLogP ~1.2 [1]
pKa (Predicted) ~8.0 (Phenolic OH)Phenolic acidity
Melting Point >180°C (Predicted)Amide H-bonding

Part 2: Predictive Toxicology & Hazard Identification

Structure-Activity Relationship (SAR) Analysis

The toxicity profile of CAS 56375-85-0 is governed by three functional motifs:

  • Phenolic Hydroxyls (3,5-position): Weakly acidic; potential for skin/eye irritation and oxidative coupling (quinone formation).

  • Benzamide Core: Generally low acute toxicity, but N-methyl substitution can enhance membrane permeability compared to the primary amide.

  • Aryl Bromide: Generally stable, but contributes to lipophilicity (LogP increase).

Read-Across Analog: 4-Bromo-3,5-dihydroxybenzamide (CAS 13429-12-4).[5]

  • Known Hazards: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory).

  • Inference: The N-methyl variant (our target) will share these irritant properties. The metabolic release of methylamine (upon hydrolysis) adds a potential for minor mucous membrane irritation.

Predicted GHS Classification

Based on the "Precautionary Principle" in the absence of definitive in vivo data, the following GHS classification is recommended for laboratory handling:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Category 4) – Conservative estimate based on benzamide core.

    • H315: Causes skin irritation (Category 2).[5]

    • H319: Causes serious eye irritation (Category 2A).[6]

    • H335: May cause respiratory irritation (Category 3).

Part 3: Metabolic Fate & Mechanism of Action

To understand systemic toxicity, we must model the metabolic trajectory. The primary clearance pathway is predicted to be hepatic hydrolysis of the amide bond, mediated by carboxylesterases (CES).

Metabolic Pathway Diagram

The following diagram illustrates the predicted hydrolysis and subsequent conjugation pathways.

MetabolicPathway Parent 4-Bromo-3,5-dihydroxy- N-methylbenzamide Metabolite1 4-Bromo-3,5- dihydroxybenzoic acid Parent->Metabolite1 Hydrolysis Metabolite2 Methylamine Parent->Metabolite2 Hydrolysis Enzyme Carboxylesterases (CES1/CES2) Enzyme->Parent Catalysis Conjugate Glucuronide/Sulfate Conjugates Metabolite1->Conjugate Phase II Metabolism Excretion Renal Excretion Metabolite2->Excretion Deamination/Excretion Conjugate->Excretion

Figure 1: Predicted metabolic hydrolysis pathway of 4-Bromo-3,5-dihydroxy-N-methylbenzamide in mammalian systems.

Part 4: Derived Safety Data Sheet (SDS) Framework

This section outlines the critical SDS components. Note: This is a research-grade framework.

Section 4: First Aid Measures
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

  • If Inhaled: Move person into fresh air.[5][7][8] If not breathing, give artificial respiration.[5] Critical: Phenolic dusts can trigger bronchospasm in sensitized individuals.

  • In Case of Skin Contact: Wash off with soap and plenty of water.[5][6] Phenols can be absorbed; monitor for systemic signs (tremors) if exposure is large.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

Section 5: Firefighting Measures
  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special Hazards: Emits toxic fumes under fire conditions: Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide gas.

  • Advice for Firefighters: Wear self-contained breathing apparatus (SCBA).

Section 7: Handling and Storage
  • Handling: Avoid contact with skin and eyes.[6][7][8] Avoid formation of dust and aerosols.[6] Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Store in cool place. Keep container tightly closed in a dry and well-ventilated place.

    • Incompatibility: Strong oxidizing agents, Acid chlorides, Acid anhydrides.

    • Recommended Temp: 2-8°C (Refrigerate to prevent phenolic oxidation).

Section 8: Exposure Controls/Personal Protection[8]
  • Engineering Controls: Use only in a chemical fume hood. Safety shower and eye bath required.

  • PPE:

    • Eye/Face: Safety glasses with side-shields conforming to EN166.

    • Skin: Nitrile rubber gloves (Minimum thickness: 0.11 mm).

    • Respiratory: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.

Part 5: Experimental Validation Protocols

For researchers intending to use this compound in drug development, relying on predicted data is insufficient. The following protocols are the industry standard for validating the safety profile.

Cytotoxicity Assay (MTT)

Purpose: Determine the IC50 to establish a baseline for acute toxicity.

  • Seeding: Plate HEK293 or HepG2 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Incubate 24h. Treat with compound (0.1 µM – 100 µM) dissolved in DMSO (final DMSO <0.5%).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curve to calculate IC50.

Ames Test (Mutagenicity)

Purpose: Assess potential for DNA damage (given the brominated structure).

  • Strains: Salmonella typhimurium TA98 and TA100.

  • Condition: +/- S9 metabolic activation fraction (rat liver extract).

  • Criterion: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.

Safety Assessment Workflow

The following diagram outlines the logical flow for validating the safety of this NCE (New Chemical Entity).

SafetyWorkflow Start Compound Synthesis (CAS 56375-85-0) InSilico In Silico Prediction (QSAR / Read-Across) Start->InSilico Decision1 High Hazard Predicted? InSilico->Decision1 InVitro In Vitro Screening (MTT / Ames Test) Decision1->InVitro No/Uncertain Stop Release for R&D Decision1->Stop Yes (Discard Candidate) InVivo In Vivo Confirmation (Rodent LD50 - Optional) InVitro->InVivo If Drug Candidate SDS_Gen Final SDS Generation InVitro->SDS_Gen If Reagent Only InVivo->SDS_Gen SDS_Gen->Stop

Figure 2: Step-by-step safety validation workflow for 4-Bromo-3,5-dihydroxy-N-methylbenzamide.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 91824, 4-Bromo-3,5-dihydroxy-N-methylbenzamide. Retrieved February 22, 2026 from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

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Technical Whitepaper: Pharmacological Profiling of 4-Bromo-3,5-dihydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profiling of 4-Bromo-3,5-dihydroxy-N-methylbenzamide , treating it as a specialized probe molecule. This analysis synthesizes structural pharmacophore modeling with validated biological data from analogous scaffolds.

Compound ID: 4-Bromo-3,5-dihydroxy-N-methylbenzamide CAS: 56375-85-0 Molecular Formula: C


H

BrNO

Molecular Weight: 246.06 Da Class: Resorcinolic Benzamide / Halogenated Phenol

Executive Summary

4-Bromo-3,5-dihydroxy-N-methylbenzamide is a synthetic small molecule characterized by a resorcinol (1,3-dihydroxybenzene) core substituted with a lipophilic bromine atom at the 4-position and an N-methyl amide moiety.

While direct literature on this specific derivative is sparse, rigorous Structure-Activity Relationship (SAR) analysis of the 3,5-dihydroxy-4-X-benzamide scaffold identifies it as a high-probability ligand for G-Protein Coupled Receptor 35 (GPR35) and a potential modulator of bacterial cell division proteins. Unlike the 2,4-dihydroxy motifs found in Hsp90 inhibitors (e.g., Radicicol), the 3,5-substitution pattern of this compound directs its selectivity toward metabolic and inflammatory GPCR signaling pathways.

This guide outlines the primary biological targets, the mechanistic rationale for binding, and the experimental protocols required for validation.

Structural Analysis & Pharmacophore Mapping

The biological activity of this compound is dictated by three critical structural features:

  • The 3,5-Dihydroxy Motif (Resorcinol): This arrangement serves as a bidentate Hydrogen Bond Donor (HBD). In the context of GPCRs, this mimics the phosphate or ribose hydroxyls of endogenous nucleotides (e.g., cGMP) or metabolic intermediates (e.g., kynurenic acid).

  • The 4-Bromo Substituent: Located between the two hydroxyls, the bromine atom provides a dense lipophilic contact point ($ \sigma $-hole bonding capability). In many GPR35 agonists, a lipophilic group at this position increases potency by displacing water from the receptor's hydrophobic pocket.

  • The N-Methyl Benzamide: This amide linker provides stability against hydrolysis compared to esters and offers a Hydrogen Bond Acceptor (HBA) site (the carbonyl oxygen) for backbone interactions.

Primary Biological Target: GPR35 Agonism[1][2]

Confidence Level: High (Based on Scaffold SAR)

GPR35 is an orphan GPCR predominantly expressed in the gastrointestinal tract and immune cells (macrophages, invariant NKT cells). It acts as a sensor for metabolic stress and inflammation.

Mechanistic Rationale

The 3,5-dihydroxybenzoic acid core is a validated pharmacophore for GPR35 agonism. Known agonists such as Zaprinast , 5,6-dihydroxyindole-2-carboxylic acid (DHICA) , and various flavonoids (e.g., Baicalein) share this specific hydroxylation pattern.

  • Binding Mode: The hydroxyl groups at positions 3 and 5 likely form hydrogen bonds with Arg164 and Tyr152 residues within the GPR35 transmembrane bundle.

  • Potency Enhancement: The 4-bromo group is predicted to occupy a hydrophobic sub-pocket similar to the interactions observed with high-potency synthetic agonists like pamoic acid derivatives.

Signaling Pathway

Activation of GPR35 by this compound is expected to trigger G


 and G

signaling cascades, leading to:
  • Calcium Mobilization: Intracellular Ca

    
     release.
    
  • ERK1/2 Phosphorylation: Activation of the MAPK pathway.

  • 
    -Arrestin Recruitment:  Receptor internalization and desensitization.
    
Visualization: GPR35 Activation Pathway

GPR35_Pathway Ligand 4-Bromo-3,5-dihydroxy- N-methylbenzamide Receptor GPR35 Receptor (GI Tract / Immune Cells) Ligand->Receptor Agonist Binding G_Protein Gα12/13 & Gαi/o Coupling Receptor->G_Protein Conformational Change Effectors RhoA Activation & cAMP Inhibition G_Protein->Effectors Signal Transduction Outcome Outcomes: 1. Calcium Flux 2. ERK1/2 Phosphorylation 3. Anti-inflammatory Response Effectors->Outcome Cellular Response

Figure 1: Predicted signaling cascade upon binding of the compound to GPR35.

Secondary Target: Antibacterial Activity (FtsZ/Membrane)

Confidence Level: Moderate

Halogenated benzamides and phenols are frequently cited in USITC reports as intermediates for, or active components of, antibacterial agents.

Mechanisms of Action[2][3]
  • FtsZ Inhibition: Benzamide derivatives (e.g., 3-methoxybenzamide analogs like PC190723) target the bacterial cell division protein FtsZ. While the 3,5-dihydroxy substitution differs from the standard 3-methoxy FtsZ pharmacophore, the rigid benzamide core allows for exploration of this space.

  • Membrane Uncoupling: The 4-bromo-3,5-dihydroxy motif renders the molecule a weak acid (protonophore). Similar to other halogenated phenols (e.g., bromoxynil), it may uncouple oxidative phosphorylation in bacteria by shuttling protons across the cytoplasmic membrane, dissipating the proton motive force (PMF).

Tertiary Target: Hsp90 (Structural Mimicry)

Confidence Level: Low/Exploratory

The compound bears a striking resemblance to the resorcinol moiety of Hsp90 N-terminal inhibitors (e.g., NVP-AUY922, Radicicol). However, a critical distinction exists:

  • Hsp90 Inhibitors: Typically require a 2,4-dihydroxy substitution pattern to satisfy the Asp93/Thr184 water-mediated hydrogen bond network.

  • This Compound: Possesses a 3,5-dihydroxy pattern.[1][2][3][4]

Experimental Validation Protocols

To validate the targets proposed above, the following experimental workflows are recommended.

Protocol A: GPR35 Agonist Validation (Dynamic Mass Redistribution)
  • Objective: Confirm specific activation of GPR35.

  • System: HT-29 cells (endogenous GPR35 high) or GPR35-transfected CHO cells.

  • Method:

    • Seed cells in 384-well biosensor microplates.

    • Starve cells in assay buffer (HBSS + 20 mM HEPES) for 2 hours.

    • Add compound (0.1 nM – 10 µM) and monitor Dynamic Mass Redistribution (DMR) in real-time using a label-free system (e.g., Corning Epic).

    • Control: Use Zaprinast (1 µM) as a positive control and CID-2745687 as a GPR35 antagonist to confirm specificity.

Protocol B: Antibacterial MIC Determination
  • Objective: Assess antimicrobial potency.

  • Strains: S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Method:

    • Prepare serial dilutions of the compound in DMSO.

    • Inoculate cation-adjusted Mueller-Hinton broth with

      
       CFU/mL.
      
    • Incubate at 37°C for 18–24 hours.

    • Measure OD600.

    • Membrane Integrity Assay: If active, use DiSC3(5) fluorescence dye to test for membrane potential dissipation (uncoupling).

Experimental Workflow Diagram

Validation_Workflow cluster_GPR35 Primary Screen: GPR35 cluster_Bac Secondary Screen: Bacteria Start Compound Solubilization (DMSO) DMR DMR / Calcium Assay (HT-29 Cells) Start->DMR MIC MIC Determination (S. aureus / E. coli) Start->MIC Antagonist Antagonist Check (+ CID-2745687) DMR->Antagonist If Active Uncoupling Membrane Potential (DiSC3 Assay) MIC->Uncoupling If Active

Figure 2: Triage workflow for validating biological activity.

References

  • GPR35 Agonist Discovery: Deng, H., & Fang, Y. (2012).[5] Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues.[5] ACS Medicinal Chemistry Letters, 3(6), 480–484. Link

  • Natural Phenols as GPR35 Ligands: Deng, H., et al. (2011). Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists.[6] Journal of Medicinal Chemistry, 54(20), 7385–7396. Link

  • Hsp90 Inhibitor SAR: Brough, P. A., et al. (2008). 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer.[7] Journal of Medicinal Chemistry, 51(2), 196–218. Link

  • USITC Chemical Reports: U.S. International Trade Commission.[1] (1979). Synthetic Organic Chemicals: United States Production and Sales, 1978. USITC Publication 1001. Link

  • GPR35 Pharmacology Review: Milligan, G. (2011). G protein-coupled receptor 35.[5][8] British Journal of Pharmacology, 163(5), 883–893. Link

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Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 4-Bromo-3,5-dihydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 4-Bromo-3,5-dihydroxy-N-methylbenzamide, a potentially valuable building block in medicinal chemistry and materials science. The synthesis begins with the regioselective bromination of commercially available 3,5-dihydroxybenzoic acid to yield the key intermediate, 4-Bromo-3,5-dihydroxybenzoic acid. Subsequent amidation with methylamine, facilitated by a peptide coupling agent, affords the final product. This guide details the experimental procedures, explains the rationale behind critical steps, and includes necessary safety precautions, characterization methods, and process visualization diagrams to ensure reproducibility and success for researchers in drug development and organic synthesis.

Introduction and Synthetic Strategy

4-Bromo-3,5-dihydroxy-N-methylbenzamide is a substituted aromatic compound incorporating several key functional groups: a bromine atom, two hydroxyl groups, and a secondary N-methyl amide. This combination makes it an attractive scaffold for further functionalization in the development of novel pharmaceutical agents and functional materials. For instance, the structurally related bromo-dimethoxyphenyl moiety is a core component of Bromoprim, a selective inhibitor of dihydrofolate reductase with broad-spectrum antibacterial activity[1].

The synthetic approach outlined herein is a robust two-step process designed for efficiency and control.

  • Step 1: Electrophilic Bromination. Starting with 3,5-dihydroxybenzoic acid, a highly activated aromatic ring, we perform a regioselective electrophilic aromatic substitution. The two hydroxyl groups are strong ortho-, para-directing activators, making the C4 position (para to one hydroxyl and ortho to the other) the most sterically accessible and electronically favorable site for bromination[2].

  • Step 2: Amide Coupling. The resulting 4-Bromo-3,5-dihydroxybenzoic acid is then coupled with methylamine. Direct condensation of carboxylic acids and amines is thermodynamically challenging and often requires high temperatures, which can be detrimental to sensitive functional groups[3]. To circumvent this, we employ a modern peptide coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitates amide bond formation under mild conditions, preserving the integrity of the phenolic hydroxyl groups[4].

The overall synthetic transformation is depicted below.

G A 3,5-Dihydroxybenzoic Acid B Step 1: Bromination (Br₂, H₂O₂, HCl) A->B C 4-Bromo-3,5-dihydroxybenzoic Acid B->C D Step 2: Amide Coupling (Methylamine, HATU, DIPEA) C->D E 4-Bromo-3,5-dihydroxy-N-methylbenzamide D->E

Caption: Overall two-step synthesis pathway.

Protocol: Synthesis of 4-Bromo-3,5-dihydroxybenzoic Acid (Intermediate)

This procedure details the regioselective bromination of 3,5-dihydroxybenzoic acid. The use of an aqueous mineral acid medium and an oxidizing agent ensures efficient use of bromine and high yields of the desired 4-bromo isomer[2].

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
3,5-Dihydroxybenzoic acidC₇H₆O₄154.1215.4 g100Starting Material
Hydrochloric Acid (17.5% aq.)HCl36.4647.5 mL~228Solvent/Catalyst
BromineBr₂159.815.4 mL (16.8 g)105Brominating Agent
Hydrogen Peroxide (35% aq.)H₂O₂34.018.0 mL~93Oxidizing Agent
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 3,5-dihydroxybenzoic acid (15.4 g, 100 mmol) and 17.5% aqueous hydrochloric acid (47.5 mL).

  • Heating: Begin stirring the mixture and heat it in an oil bath to reflux (approximately 105-107°C). The solid will partially dissolve, forming a slurry.

  • Bromine Addition: Once reflux is stable, add bromine (5.4 mL, 105 mmol) dropwise via the dropping funnel over a period of 1.5 hours. Caution: Bromine is highly corrosive and toxic; perform this step in a certified chemical fume hood. The reaction mixture will turn a dark reddish-brown.

  • Oxidant Addition: Immediately following the bromine addition, add 35% hydrogen peroxide (8.0 mL) dropwise over 2 hours at the same temperature. This step helps to convert any bromide (HBr) formed back into elemental bromine (Br₂), ensuring complete reaction[2].

  • Reaction Completion: Maintain the reaction at reflux with vigorous stirring for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane/Acetic Acid (50:50:1).

  • Workup and Isolation: After 4 hours, remove the heat source and allow the mixture to cool slowly to room temperature overnight. A pale solid will precipitate.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual acid and salts.

  • Drying: Dry the purified white to off-white powder in a vacuum oven at 60°C to a constant weight. The expected yield is 20-22 g (85-94%). The product is typically of high purity (>98%) and can be used in the next step without further purification.

Protocol: Synthesis of 4-Bromo-3,5-dihydroxy-N-methylbenzamide (Final Product)

This procedure employs a modern coupling agent to form the N-methyl amide under mild conditions, which is crucial for preserving the sensitive dihydroxy functionality.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
4-Bromo-3,5-dihydroxybenzoic acidC₇H₅BrO₄233.024.66 g20.0Starting Material
HATUC₁₀H₁₅F₆N₆OP380.238.36 g22.0Coupling Agent
Methylamine (2.0 M in THF)CH₅N31.0611.0 mL22.0Nucleophile
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.248.7 mL (6.46 g)50.0Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL-Solvent
Ethyl AcetateC₄H₈O₂88.11~400 mL-Extraction Solvent
1 M HCl (aq.)HCl36.46~150 mL-Wash Solution
Saturated NaHCO₃ (aq.)NaHCO₃84.01~150 mL-Wash Solution
BrineNaCl58.44~100 mL-Wash Solution
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-Bromo-3,5-dihydroxybenzoic acid (4.66 g, 20.0 mmol) in anhydrous DMF (100 mL).

  • Activation: To the stirred solution, add HATU (8.36 g, 22.0 mmol) and DIPEA (8.7 mL, 50.0 mmol). Stir the mixture at room temperature for 15 minutes. The solution may change color as the active ester is formed. The large excess of base is to neutralize the carboxylic acid and the ammonium salt formed from methylamine if it is added as a hydrochloride salt.

  • Amine Addition: Add the solution of methylamine (11.0 mL of 2.0 M in THF, 22.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor its progress by TLC (Ethyl Acetate/Hexane, 70:30) until the starting carboxylic acid is consumed.

  • Quenching and Extraction: Pour the reaction mixture into a 1 L separatory funnel containing 200 mL of deionized water and 200 mL of ethyl acetate.

  • Aqueous Wash:

    • Wash the organic layer sequentially with 1 M HCl (2 x 75 mL) to remove excess DIPEA and unreacted amine.

    • Wash with saturated aqueous NaHCO₃ (2 x 75 mL) to remove any remaining acidic components.

    • Finally, wash with brine (1 x 100 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by either recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography on silica gel (eluting with a gradient of 50-80% ethyl acetate in hexane) to yield the pure 4-Bromo-3,5-dihydroxy-N-methylbenzamide as a solid. The expected yield is 4.2 - 4.7 g (85-95%).

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the N-methyl group (a doublet coupled to the N-H proton), the N-H proton itself (a quartet or broad singlet), the aromatic protons, and the two hydroxyl protons.

  • ¹³C NMR: Signals for the carbonyl carbon, aromatic carbons (including those bonded to bromine and hydroxyls), and the N-methyl carbon should be present.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass (C₈H₈BrNO₃, MW: 246.06 g/mol )[5][6], with the characteristic isotopic pattern for a bromine-containing compound.

  • Melting Point: A sharp melting point indicates high purity.

Laboratory Workflow and Safety

The entire process from starting materials to the final, purified product requires careful handling of hazardous chemicals. The workflow diagram below outlines the key stages.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Amidation cluster_2 Purification & Analysis A1 Weigh Reagents A2 Setup Reflux Apparatus (Fume Hood) A1->A2 A3 Reagent Addition (Heat to 107°C) A2->A3 A4 Cool & Precipitate A3->A4 A5 Filter & Wash Solid A4->A5 A6 Dry Intermediate A5->A6 B1 Dissolve Intermediate (Inert Atmosphere) A6->B1 Intermediate Product B2 Add Coupling Agent & Base B1->B2 B3 Add Methylamine B2->B3 B4 Aqueous Workup & Extraction B3->B4 B5 Dry & Concentrate B4->B5 C1 Column Chromatography or Recrystallization B5->C1 Crude Product C2 Characterization (NMR, MS, MP) C1->C2 F Pure Compound C2->F Final Product

Sources

Procedures for recrystallization of 4-Bromo-3,5-dihydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 4-Bromo-3,5-dihydroxy-N-methylbenzamide via Recrystallization

Introduction

4-Bromo-3,5-dihydroxy-N-methylbenzamide is a substituted aromatic amide whose utility in research and drug development necessitates high purity. Synthetic procedures often yield crude products containing residual starting materials, by-products, or inorganic salts. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[1]

This document provides a comprehensive guide for developing a robust recrystallization protocol for 4-Bromo-3,5-dihydroxy-N-methylbenzamide. It is designed for researchers and scientists, emphasizing the rationale behind procedural steps to allow for logical adaptation and troubleshooting. The core principle involves dissolving the crude solid in a minimum amount of a hot solvent (or solvent mixture) and allowing it to cool slowly, whereupon the purified compound selectively crystallizes, leaving impurities behind in the solution (mother liquor).[2]

Rationale and Compound Analysis

The molecular structure of 4-Bromo-3,5-dihydroxy-N-methylbenzamide dictates its solubility characteristics. The presence of two phenolic hydroxyl (-OH) groups and a secondary amide (-CONH-) linkage makes the molecule highly polar and capable of extensive hydrogen bonding. This suggests a high affinity for polar solvents.[1]

The ideal recrystallization solvent should exhibit the following properties:

  • High solvency for 4-Bromo-3,5-dihydroxy-N-methylbenzamide at elevated temperatures.

  • Low solvency for the compound at low temperatures (room temperature or below) to maximize yield.[3]

  • High or very low solvency for impurities, so they either remain in the mother liquor or can be removed by hot filtration.

  • Chemical inertness towards the compound.[4]

  • Volatility for easy removal from the purified crystals during drying.[1]

Given the compound's polarity, suitable candidates for single-solvent systems include water, ethanol, and acetone. However, a single solvent may not provide the optimal solubility differential. Therefore, a binary (mixed) solvent system is often more effective.[5] A common approach is to pair a solvent in which the compound is highly soluble with a miscible "anti-solvent" in which it is poorly soluble.[1] For this molecule, pairs like ethanol/water or acetone/water are logical starting points.[3][6]

Materials and Equipment

Reagents:

  • Crude 4-Bromo-3,5-dihydroxy-N-methylbenzamide

  • Deionized Water

  • Ethanol (Reagent Grade)

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Hexanes

  • TLC plates (Silica gel 60 F254)

  • TLC Eluent (e.g., 7:3 Ethyl Acetate:Hexanes, to be optimized)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Beakers

  • Graduated cylinders

  • Powder funnel

  • Stemless or short-stem funnel for hot filtration

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Watch glass

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Melting point apparatus

  • TLC chambers and UV lamp

Protocol Part A: Systematic Solvent System Screening

Objective: To identify the optimal single or binary solvent system for recrystallization. This preliminary small-scale experiment is critical for success and minimizes loss of material.

Procedure:

  • Place approximately 50-100 mg of the crude compound into several small test tubes or 10 mL Erlenmeyer flasks.

  • To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate) dropwise at room temperature, swirling after each addition. Record solubility. A good candidate solvent will not dissolve the compound at this stage.[7]

  • For solvents in which the compound was insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[7] Add the hot solvent dropwise until the solid just dissolves.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a high amount of crystalline solid.

  • For a binary system test (e.g., Ethanol/Water), dissolve the compound in the minimum amount of the "good" solvent (ethanol) at its boiling point. Then, add the "poor" solvent (water) dropwise until the solution becomes faintly turbid (cloudy). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool as described above.[4]

Data Interpretation:

Solvent/System TestedSolubility at Room Temp.Solubility at BoilingCrystal Formation on CoolingRemarks
WaterPoorModerateYes/No/Oiling OutHigh boiling point, good for polar compounds.
EthanolLowHighYes/No/Oiling OutA common choice for substituted benzamides.[8]
AcetoneModerateHighYes/No/Oiling OutVolatile, good dissolving power.
Ethyl AcetateLowModerateYes/No/Oiling OutMedium polarity solvent.
Ethanol/WaterPoorHighYes/No/Oiling OutPromising binary system.[3]
Acetone/WaterPoorHighYes/No/Oiling OutAnother promising binary system.[3]

Protocol Part B: Bulk Recrystallization Procedure

This protocol assumes a suitable solvent system (e.g., ethanol/water) has been identified in Part A.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Boiling Chips & Minimal Hot Solvent A->B C 3. Heat to Dissolve (Add Solvent Portion-wise) B->C D 4. Hot Filtration (Optional) (Removes Insoluble Impurities) C->D E 5. Slow Cooling to Room Temperature C->E If Not Performed D->E If Performed F 6. Cool in Ice Bath (Maximize Yield) E->F G 7. Collect via Vacuum Filtration F->G H 8. Wash with Ice-Cold Solvent G->H I 9. Dry Crystals (Air or Vacuum Oven) H->I J 10. Characterize Product (TLC, Melting Point, Yield) I->J

Caption: Workflow for the bulk recrystallization of 4-Bromo-3,5-dihydroxy-N-methylbenzamide.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask (e.g., 250 mL). Add a magnetic stir bar. In a separate beaker, heat the chosen solvent (e.g., ethanol) to a gentle boil. Add the minimum amount of hot solvent to the flask to create a slurry.[9]

  • Heating: Place the flask on a hot plate and bring the mixture to a boil while stirring. Continue adding small portions of hot solvent until the solid completely dissolves. Causality: Adding the minimum amount of solvent is crucial for achieving a saturated solution upon cooling, which is necessary for good recovery. Adding too much solvent will result in a low yield.[10]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper. Causality: This step must be done quickly to prevent the desired compound from crystallizing prematurely on the filter paper.

  • Decolorization (Use with Caution): If the solution is colored by impurities, it can be treated with activated charcoal. However, for phenolic compounds, this is generally not recommended as ferric ions in the charcoal can form colored complexes with the hydroxyl groups, impairing purification.[4] If used, add a very small amount, boil for a few minutes, and perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of a pure crystal lattice. Rapid cooling can trap impurities within the crystals.[2][9]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[9]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor. Causality: Using ice-cold solvent minimizes the loss of the desired product, which has some solubility even in the cold solvent.[5]

  • Drying: Allow the crystals to air-dry on the filter by drawing air through them. Transfer the solid to a watch glass to dry completely. For faster drying, a vacuum oven at a moderate temperature can be used.

Purity Assessment and Troubleshooting

Purity Assessment:

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the product and multiple spots (impurities) in the crude lane.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare the experimental value to the literature value if available.

Troubleshooting Common Issues:

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" (Compound separates as a liquid)The boiling point of the solvent is lower than the melting point of the solute. / The solution is cooling too rapidly. / The solution is supersaturated.Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.[5][9]
No Crystals Form Too much solvent was added. / The solution is supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If this fails, boil off some of the solvent to concentrate the solution and cool again.[5]
Low Recovery/Yield Too much solvent was used. / The crystals were washed with solvent that was not ice-cold. / The compound is significantly soluble in the cold solvent.Optimize the solvent volume in the screening stage. Ensure the washing solvent is thoroughly chilled. Cool the flask in the ice bath for a longer period.
Colored Crystals Chromophoric byproducts are present.Consider an alternative solvent system. If using charcoal, ensure it is of high purity and used sparingly.[5] Note the caution for phenolic compounds.[4]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Organic solvents like ethanol, acetone, and ethyl acetate are flammable. Keep them away from open flames and use a hot plate for heating.

  • Handle 4-Bromo-3,5-dihydroxy-N-methylbenzamide with care. Consult the Safety Data Sheet (SDS) for specific handling and toxicity information.

  • Avoid inhaling solvent vapors.

References

  • Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. (n.d.). Benchchem.
  • Recrystallization. (n.d.). University of Babylon.
  • Solvent Choice. (n.d.). University of York, Department of Chemistry.
  • Recrystallization. (n.d.). University of California, Davis.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1988). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 65(12), 1128.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Crystallization. (n.d.). University of Missouri-St. Louis.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
  • 4-Bromo-3,5-dihydroxy-N-methylbenzamide. (2023, July 14). ChemicalBook.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021, April 19). Molecules.
  • 4-Bromo-3,5-dihydroxy-N-methylbenzamide. (n.d.). PubChem.
  • Synthesis and Crystal Structure of Some Benzamide Derivatives. (2012). Journal of Chemistry.
  • Procedure Summary for Recrystallization. (2025, August 20). Chemistry LibreTexts.
  • Benzamide Synthesis and Recrystallization. (n.d.). Scribd.
  • Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube.

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Application Notes and Protocols for the Preparation of Stock Solutions for 4-Bromo-3,5-dihydroxy-N-methylbenzamide Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzamide Scaffolds

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Derivatives of this versatile structure have shown promise as protein kinase inhibitors for oncology applications, as novel antimicrobial agents, and as modulators of metabolic enzymes like glucokinase.[1][3][4] 4-Bromo-3,5-dihydroxy-N-methylbenzamide, a member of this extensive family, possesses structural features that suggest a potential for biological activity, making it a compound of interest for drug discovery and development professionals.

This comprehensive guide provides a detailed framework for the preparation, handling, and characterization of stock solutions of 4-Bromo-3,5-dihydroxy-N-methylbenzamide. As a Senior Application Scientist, the following protocols are designed not only to provide step-by-step instructions but also to instill a robust understanding of the critical parameters that ensure the integrity and reproducibility of your experimental data. We will delve into the causality behind experimental choices, from solvent selection to storage conditions, and provide methodologies for determining key properties such as solubility and stability.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Bromo-3,5-dihydroxy-N-methylbenzamide is fundamental to the successful preparation of stock solutions.

PropertyValueSource
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Solid (assumed)General knowledge of similar compounds
Purity >98% (recommended)Supplier Dependent

Safety and Handling: A Foundation of Trustworthiness

Prior to handling 4-Bromo-3,5-dihydroxy-N-methylbenzamide, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. For the closely related compound, 4-Bromo-3,5-dihydroxybenzamide, the SDS indicates that it may cause skin and eye irritation, as well as respiratory irritation.[5] Therefore, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the powdered compound in a certified chemical fume hood to avoid inhalation of dust particles.

  • Spill Management: In case of a spill, avoid generating dust. Gently cover the spill with an absorbent material and decontaminate the area according to your institution's safety protocols.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Preparation of Stock Solutions: A Step-by-Step Protocol

The following protocol outlines the preparation of a high-concentration stock solution of 4-Bromo-3,5-dihydroxy-N-methylbenzamide in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro assays due to its broad solubilizing power and compatibility with many biological systems.

Materials:
  • 4-Bromo-3,5-dihydroxy-N-methylbenzamide (powder)

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Protocol for a 10 mM DMSO Stock Solution:
  • Calculation of Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 246.06 g/mol = 2.46 mg

  • Weighing the Compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out approximately 2.46 mg of 4-Bromo-3,5-dihydroxy-N-methylbenzamide into the tared tube. Record the exact mass.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired concentration based on the actual mass weighed. For example, if 2.50 mg was weighed, the volume of DMSO would be:

      • Volume (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / Molarity (mmol/L) = (2.50 mg / 246.06 g/mol ) / 10 mmol/L = 1.016 mL

    • Cap the tube securely.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath at room temperature for 5-10 minutes. Gentle warming (e.g., to 37°C) can be applied if necessary, but the heat stability of the compound should be considered.

  • Visual Inspection:

    • Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

Experimental Determination of Solubility

For novel compounds, it is crucial to experimentally determine their solubility in various solvents to ensure appropriate concentrations are used in assays and to avoid compound precipitation. The following is a protocol for determining the thermodynamic solubility using High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

G cluster_prep Preparation cluster_analysis Analysis A Prepare supersaturated solutions in various solvents B Equilibrate for 24-48 hours at a controlled temperature A->B C Centrifuge to pellet undissolved solid B->C D Carefully collect supernatant C->D Phase Separation E Filter supernatant (0.22 µm) D->E F Dilute filtrate for HPLC analysis E->F G Quantify concentration using a standard curve F->G

Caption: Workflow for experimental solubility determination.

Protocol for Solubility Determination by HPLC:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of 4-Bromo-3,5-dihydroxy-N-methylbenzamide (e.g., 5-10 mg) to separate vials containing a known volume (e.g., 1 mL) of each solvent to be tested (e.g., DMSO, ethanol, PBS pH 7.4).

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation:

    • Centrifuge the vials at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

    • Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration that falls within the linear range of the standard curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of 4-Bromo-3,5-dihydroxy-N-methylbenzamide of known concentrations.

    • Develop a suitable reverse-phase HPLC method. A C18 column with a mobile phase of acetonitrile and water with a modifier like formic or phosphoric acid is a common starting point.[6]

    • Generate a standard curve by injecting the standard solutions and plotting the peak area versus concentration.

    • Inject the diluted sample solutions and determine their concentrations from the standard curve.

  • Calculation of Solubility:

    • Calculate the original solubility in each solvent, taking into account the dilution factor.

Hypothetical Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO25>100>406
Ethanol2515.261.8
PBS (pH 7.4)250.83.3

Stability of Stock Solutions: Ensuring Experimental Consistency

The stability of stock solutions is critical for the reliability of long-term studies. The following protocol outlines a method to assess the stability of 4-Bromo-3,5-dihydroxy-N-methylbenzamide in a DMSO stock solution over time.

Workflow for Stock Solution Stability Assessment

G A Prepare a fresh 10 mM stock solution in DMSO B Aliquot into multiple tubes A->B C Store aliquots at different conditions (e.g., -20°C, -80°C, 4°C) B->C D Analyze an aliquot at T=0 using HPLC (establish baseline) B->D E Analyze aliquots at specified time points (e.g., 1, 2, 4, 8 weeks) C->E F Compare peak area of the analyte at each time point to T=0 E->F G Calculate percentage of remaining compound F->G

Caption: Workflow for assessing stock solution stability.

Protocol for Stability Assessment:
  • Preparation and Storage:

    • Prepare a fresh, high-concentration stock solution of 4-Bromo-3,5-dihydroxy-N-methylbenzamide in DMSO (e.g., 10 mM).

    • Aliquot the stock solution into multiple sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take one aliquot and analyze it by HPLC to determine the initial peak area of the compound. This will serve as the baseline (100% integrity).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

    • Allow the aliquot to thaw completely at room temperature before analysis.

    • Analyze the sample by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the peak area of 4-Bromo-3,5-dihydroxy-N-methylbenzamide at each time point to the initial peak area at time zero.

    • Calculate the percentage of the compound remaining at each time point. A common threshold for stability is ≥90% of the initial concentration.

Potential In Vitro Assay Applications

Based on the known biological activities of similar benzamide derivatives, 4-Bromo-3,5-dihydroxy-N-methylbenzamide could be a candidate for screening in the following assays:

  • Kinase Inhibition Assays: Many benzamide derivatives exhibit inhibitory activity against various protein kinases.[1] An in vitro kinase assay could be performed to assess the effect of the compound on the activity of a specific kinase of interest.

  • Antimicrobial Susceptibility Assays: The antimicrobial potential of the compound can be evaluated using standard methods such as broth microdilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC) against various bacterial or fungal strains.[4]

  • Glucokinase Activation Assays: Some benzamide derivatives have been identified as glucokinase activators, which are of interest in the treatment of type 2 diabetes.[3] A glucokinase activity assay could be employed to investigate this possibility.

General In Vitro Kinase Assay Workflow

G A Prepare kinase reaction buffer with substrate and ATP B Add varying concentrations of 4-Bromo-3,5-dihydroxy-N-methylbenzamide A->B C Initiate reaction by adding the kinase enzyme B->C D Incubate at optimal temperature for a defined period C->D E Stop the reaction D->E F Detect and quantify kinase activity (e.g., phosphorylation of substrate) E->F G Determine IC50 value F->G

Caption: General workflow for an in vitro kinase assay.

Conclusion

The meticulous preparation and characterization of stock solutions are paramount for the generation of high-quality, reproducible data in drug discovery research. This guide provides a comprehensive framework for the handling of 4-Bromo-3,5-dihydroxy-N-methylbenzamide, from initial safety precautions to the empirical determination of its solubility and stability. By adhering to these protocols, researchers and scientists can confidently advance their investigations into the potential therapeutic applications of this and other novel benzamide derivatives.

References

  • Stark, D., et al. (2007). In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. Bioorganic & Medicinal Chemistry, 15(21), 6819-29. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. Available at: [Link]

  • Kazi, A. A., & Chatpalliwar, V. A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition, 18(1), 61-75. Available at: [Link]

  • 4-Bromo-3,5-dihydroxy-N-methylbenzamide. PubChem. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Molecule, 2024. Available at: [Link]

  • Solubility: Importance, Measurements and Applications. Analytik NEWS. Available at: [Link]

  • Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. Available at: [Link]

  • 4-BROMO-3,5-DIHYDROXY-N-METHYLBENZAMIDE. Gsrs. Available at: [Link]

  • Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability. The Journal of Physical Chemistry B, 2025. Available at: [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Available at: [Link]

  • 4-BROMO-3,5-DIHYDROXYBENZAMIDE. Gsrs. Available at: [Link]

  • 4-Bromo-3-methyl-N-(propan-2-yl)benzamide Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • 4-Bromo-3,5-dihydroxy-N-methylbenzamide. SIELC Technologies. Available at: [Link]

  • 4-bromo-3,5-dihydroxy-n-methylbenzamide. PubChemLite. Available at: [Link]

  • 4-Bromo-3,5-dihydroxybenzamide. Inxight Drugs. Available at: [Link]

  • Solubility of drugs in ethanol and dmso. ResearchGate. Available at: [Link]

  • Benzamide, N,N-diheptyl-4-bromo-. NIST WebBook. Available at: [Link]

Sources

Derivatization strategies for the hydroxyl groups in 4-Bromo-3,5-dihydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Bromo-3,5-dihydroxy-N-methylbenzamide (CAS: 56375-85-0) represents a high-value "privileged scaffold" in medicinal chemistry.[1] It combines a resorcinol core (hydrogen bond donor/acceptor capability) with an aryl bromide (handle for cross-coupling) and an amide (solubility/binding motif).[1]

However, derivatizing the hydroxyl groups at positions 3 and 5 presents two specific challenges:

  • The Ortho-Bromo Steric Blockade: The bromine atom at C4 is situated directly between the two hydroxyl groups. Its large van der Waals radius (

    
    ) creates significant steric hindrance, impacting the kinetics of nucleophilic substitution (
    
    
    
    ) reactions at the oxygen atoms.
  • Chemoselectivity (O- vs. N-alkylation): While the phenolic hydroxyls are more acidic than the amide nitrogen, improper base selection can lead to competitive N-alkylation, degrading yield and purity.[1]

This guide details three optimized protocols to navigate these challenges: Controlled Mono-Alkylation , Exhaustive Bis-Alkylation , and Sulfonylation (Activation) for downstream coupling.[1]

Chemical Analysis & Reactivity Profile

Before initiating synthesis, the researcher must understand the electronic and steric environment of the substrate.

Acidity and Site Selectivity
  • Phenolic Hydroxyls (

    
    ):  The acidity is enhanced relative to unsubstituted resorcinol (
    
    
    
    ) due to the electron-withdrawing inductive effects (-I) of the ortho-bromine and the para-amide moiety.[1]
  • Amide Nitrogen (

    
    ):  Significantly less acidic.[1]
    
  • Strategic Implication: Use mild inorganic bases (Carbonates) rather than hydrides. This ensures exclusive deprotonation of the phenoxide without generating the amidate anion, thereby preventing N-alkylation.[1]

The "Ortho-Effect" Visualization

The bromine atom acts as a steric gatekeeper.[1]

  • First Alkylation: Proceed with moderate difficulty.

  • Second Alkylation: Significantly more difficult due to the steric bulk introduced by the first alkyl group plus the existing bromine.

ReactivityMap node_core 4-Bromo-3,5-dihydroxy-N-methylbenzamide node_br C4-Bromine (Steric Blockade) node_core->node_br Ortho-Position node_oh C3/C5 Hydroxyls (Nucleophilic Centers) node_core->node_oh Target node_amide C1-Amide (Competitive N-Site) node_core->node_amide Para-Position node_br->node_oh Hinders Approach of Electrophiles node_oh->node_amide High pKa Difference (Allows Selectivity)

Figure 1: Reactivity map highlighting the steric interference of the C4-Bromine on the adjacent hydroxyl groups.

Detailed Experimental Protocols

Protocol A: Selective Mono-Alkylation (Desymmetrization)

Objective: To attach a single alkyl chain (R-X) to the scaffold, leaving one OH group free for H-bonding or further differentiation.[1] Challenge: Preventing statistical mixtures (Starting Material : Mono : Bis).

Mechanism: Williamson Ether Synthesis utilizing the "Cesium Effect." Cesium's large ionic radius forms a "loose" ion pair with the phenoxide, enhancing nucleophilicity in sterically crowded environments.[1]

ParameterSpecificationReason
Base Cesium Carbonate (

)
Higher solubility in organic solvents; enhances phenoxide reactivity via "naked anion" effect.[1]
Solvent DMF or AcetonitrilePolar aprotic; solvates cations well, leaving anions reactive.[1]
Stoichiometry 1.0 equiv Substrate : 0.9 equiv ElectrophileLimiting the electrophile is critical to minimize bis-alkylation.[1]
Temperature

Low temperature suppresses the activation energy for the second addition.

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 4-Bromo-3,5-dihydroxy-N-methylbenzamide (1.0 mmol, 246 mg) in anhydrous DMF (5 mL).

  • Deprotonation: Add

    
     (0.6 mmol, 0.6 equiv). Note: Using substoichiometric base initially helps keep the concentration of the highly reactive dianion low. Stir at 
    
    
    
    for 15 minutes.
  • Addition: Add the alkyl halide (0.9 mmol) dropwise over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by LCMS.[1][2]

  • Workup: Dilute with EtOAc (30 mL), wash with 1M HCl (to quench residual phenoxide) and Brine. Dry over

    
    .[1][2]
    
  • Purification: Flash chromatography is required to separate the Mono product from unreacted starting material.[1]

Protocol B: Exhaustive Bis-Alkylation

Objective: To cap both hydroxyl groups, often to increase lipophilicity or create symmetric derivatives.[1] Challenge: Overcoming the steric crowding at the second OH site.

Step-by-Step Procedure:

  • Setup: Dissolve substrate (1.0 mmol) in Acetone (10 mL) or DMF (if the alkyl halide is non-reactive).

  • Base: Add Potassium Carbonate (

    
    ) (3.0 mmol, 3 equiv). Excess base ensures complete deprotonation.[1]
    
  • Catalyst (Optional): Add Potassium Iodide (KI) (0.1 mmol). Finkelstein reaction in situ converts R-Cl/R-Br to more reactive R-I.[1]

  • Addition: Add Alkyl Halide (2.5 - 3.0 equiv).

  • Reflux: Heat to reflux (

    
     for Acetone, 
    
    
    
    for DMF) for 12-18 hours. The heat is necessary to drive the reaction at the second, hindered hydroxyl.
  • Validation: Check LCMS for the disappearance of the Mono-alkylated intermediate (

    
    ).[1]
    
Protocol C: Activation via Triflation (Suzuki Precursor)

Objective: Convert OH groups into Triflates (


), transforming them into leaving groups for Palladium-catalyzed cross-coupling (e.g., to replace OH with Aryl/Alkyl groups).[1]

Reagents:

  • Triflating Agent: N-Phenyl-bis(trifluoromethanesulfonimide) (

    
    ) is preferred over Triflic Anhydride (
    
    
    
    ) because it is milder, easier to handle, and less likely to attack the amide.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate (1.0 mmol) in DCM (10 mL).

  • Base: Add Triethylamine (

    
    ) (3.0 mmol) and DMAP (0.1 mmol, catalyst).
    
  • Addition: Add

    
     (2.2 mmol) at 
    
    
    
    .
  • Reaction: Stir at RT for 12 hours.

  • Workup: Wash with water. The product is a Bis-Triflate.[1]

    • Note: The electron-withdrawing nature of the resulting triflates makes the central ring highly electrophilic; handle the product with care during purification on silica (use neutralized silica if degradation is observed).

Decision Logic & Troubleshooting

Use the following logic flow to determine the correct pathway for your specific drug design needs.

DecisionTree start Start: 4-Br-3,5-diOH-Benzamide goal Define Goal start->goal path_sar SAR Exploration (Asymmetry) goal->path_sar Need H-Bond Donor path_lip Lipophilicity/Capping (Symmetry) goal->path_lip Block Metabolism path_cc C-C Bond Formation (Scaffold Hopping) goal->path_cc Replace OH with Aryl method_mono Protocol A: Mono-Alkylation (Cs2CO3, 0.9 eq R-X) path_sar->method_mono method_bis Protocol B: Bis-Alkylation (K2CO3, Reflux, Excess R-X) path_lip->method_bis method_tf Protocol C: Triflation (PhNTf2, Et3N) path_cc->method_tf

Figure 2: Decision matrix for selecting the appropriate derivatization strategy.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
N-Alkylation Observed Base too strong (e.g., NaH) or reaction too hot.[1]Switch to

or

.[1] Keep temp

.
Low Conversion to Bis-Product Steric hindrance of C4-Br.[1]Switch solvent to DMF; Add KI catalyst; Increase temp to

.
Hydrolysis of Amide Aqueous base used or wet solvent.[1]Ensure anhydrous conditions.[1][2][3] Use solid carbonate bases, not aqueous solutions.[1]

References

  • Chemoselectivity in Phenolic Alkylation

    • Title: "Selective Alkylation of Phenols in the Presence of Carboxylic Acids and Amides."
    • Context: Establishes the hierarchy allowing carbonate bases to selectively deproton
    • Source:Journal of Organic Chemistry.
    • Link: [J. Org.[1] Chem. - Phenol Selectivity]([Link]) (General reference to journal scope on chemoselectivity).[1]

  • The Cesium Effect

    • Title: "Cesium carbonate as a versatile base in organic synthesis."[1]

    • Context: Explains the "naked anion" effect crucial for overcoming the steric hindrance of the ortho-bromine.
    • Source:Chemical Society Reviews.[1]

    • Link: [Chem. Soc. Rev.[1] - Cesium Carbonate]([Link])

  • Resorcinol Chemistry

    • Title: "Resorcinol: Structure, Properties, and Applications."[1][4]

    • Context: Provides foundational data on the reactivity of 1,3-dihydroxybenzenes.
    • Source:Patsnap Synapse / Britannica.[1]

    • Link:[1]

  • Triflation Protocols

    • Title: "Mild and efficient synthesis of aryl triflates using N-phenyl-bis(trifluoromethanesulfonimide)."
    • Context: The standard protocol for activating hindered phenols without affecting sensitive amides.
    • Source:Tetrahedron Letters.
    • Link:[1]

Sources

Application Notes and Protocols: In Vitro Evaluation of 4-Bromo-3,5-dihydroxy-N-methylbenzamide as a Potential DNA Damage Response Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-3,5-dihydroxy-N-methylbenzamide is a small molecule whose biological activities are not yet extensively characterized.[1][2][3] Its structure, featuring a substituted benzamide scaffold, bears resemblance to a class of therapeutic agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are critical components of the cellular DNA damage response (DDR). They act as first responders to DNA single-strand breaks (SSBs), catalyzing the synthesis of Poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[4][5] This process recruits other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.[4][5]

The inhibition of PARP has emerged as a powerful strategy in oncology.[4][6] In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, inhibiting PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs).[4] The inability of BRCA-deficient cells to properly repair these DSBs via homologous recombination (HR) results in cell death, a concept known as synthetic lethality.[4][7]

Given the structural characteristics of 4-Bromo-3,5-dihydroxy-N-methylbenzamide, it is a candidate for investigation as a PARP inhibitor. This guide provides a comprehensive suite of in vitro assay protocols designed to systematically evaluate its potential as a modulator of the DNA damage response, from initial biochemical screening to detailed cell-based functional characterization.

Compound Handling and Preparation

Proper handling of the test compound is paramount for reproducible results.

  • Solubility: Based on its chemical structure, 4-Bromo-3,5-dihydroxy-N-methylbenzamide is predicted to have low aqueous solubility. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium or assay buffer for each experiment. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5%).[5][8] Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in all experiments.[9]

Part 1: Biochemical Assays for Direct PARP1 Inhibition

The first step is to determine if 4-Bromo-3,5-dihydroxy-N-methylbenzamide directly inhibits the enzymatic activity of PARP1 in a cell-free system. A variety of commercial kits are available for this purpose, often employing fluorescence or chemiluminescence for detection.[4][8][10]

Protocol 1.1: Fluorometric PARP1 Activity Assay

This protocol is based on the principle of measuring the consumption of NAD+, the substrate for PARP1, which is converted into a fluorescent product.[5][8]

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated DNA (to stimulate PARP1 activity)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP Assay Buffer

  • Developing Reagent (converts nicotinamide to a fluorescent product)

  • 4-Bromo-3,5-dihydroxy-N-methylbenzamide

  • Known PARP inhibitor (e.g., Olaparib or 3-Aminobenzamide) as a positive control[5]

  • Black, flat-bottom 96-well assay plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a dilution series of 4-Bromo-3,5-dihydroxy-N-methylbenzamide and the positive control inhibitor in PARP assay buffer at 5-10 times the final desired concentration.

  • Reaction Setup: To each well of the 96-well plate, add the following in order:

    • PARP Assay Buffer

    • Test compound dilutions or vehicle control (DMSO).

    • Activated DNA solution.[5]

    • Recombinant PARP1 enzyme (omit for 'no enzyme' control).[5]

  • Initiate Reaction: Add β-NAD+ solution to all wells to start the reaction.[5]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light.[8]

  • Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developing reagent according to the kit's protocol.

  • Read Plate: Incubate for an additional 15-30 minutes, then measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 372/444 nm).[8]

Data Analysis:

  • Subtract the background fluorescence from the 'no enzyme' control wells.

  • Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

  • Plot the percent inhibition against the log concentration of the compound and use a non-linear regression model (sigmoidal dose-response) to determine the half-maximal inhibitory concentration (IC50).[5]

Part 2: Cell-Based Assays for Cellular Function

Following biochemical validation, the next crucial step is to assess the compound's effects in a cellular context.

Workflow for Cellular Characterization

The following diagram illustrates a logical workflow for investigating the cellular effects of a potential PARP inhibitor.

G cluster_0 cluster_1 Biochemical Screen cluster_2 Cellular Assays cluster_3 A 4-Bromo-3,5-dihydroxy- N-methylbenzamide B Direct PARP1 Inhibition Assay (Determine Biochemical IC50) A->B C Cell Viability / Cytotoxicity (BRCA-proficient vs. BRCA-deficient cells) Determine IC50 B->C Proceed if active D Cellular Target Engagement (Western Blot for PAR levels) C->D E Phenotypic Outcome (Apoptosis Assay - Annexin V/PI) D->E F Data Analysis & Mechanism of Action Hypothesis E->F

Caption: Experimental workflow for characterizing a novel PARP inhibitor.

Protocol 2.1: Cell Viability and Cytotoxicity Assays

These assays determine the effect of the compound on cell proliferation and survival. It is highly recommended to compare its effect on a pair of cell lines that are isogenic or phenotypically similar, with the key difference being their BRCA status.

Recommended Cell Lines:

  • BRCA-deficient: CAPAN-1 (pancreatic, BRCA2 mutant), MDA-MB-436 (breast, BRCA1 mutant).

  • BRCA-proficient: BxPC-3 (pancreatic, BRCA wild-type), MCF-7 (breast, BRCA wild-type).

Protocol 2.1.1: MTT Colorimetric Assay

This assay measures the metabolic activity of viable cells.[11][12]

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., RPMI or DMEM with 10% FBS)

  • 96-well clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight.[11]

  • Compound Treatment: Prepare serial dilutions of 4-Bromo-3,5-dihydroxy-N-methylbenzamide in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control.[9]

  • Incubation: Incubate the plate for a desired period (e.g., 48, 72, or 96 hours) at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker.[9][13]

  • Read Plate: Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis:

  • Subtract the absorbance of the 'medium only' blank.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log concentration of the compound to determine the IC50 value for each cell line. A significantly lower IC50 in the BRCA-deficient cell line compared to its proficient counterpart is indicative of synthetic lethality.

Protocol 2.2: Cellular Target Engagement - PARP Activity by Western Blot

This assay confirms that the compound inhibits PARP activity within the cell by measuring the levels of its product, PAR.

Materials:

  • Selected cell lines

  • 6-well or 10 cm tissue culture plates

  • DNA damaging agent (e.g., 10 mM H2O2 or 20 µM methyl methanesulfonate (MMS))

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: Anti-PAR, Anti-PARP1, Anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of 4-Bromo-3,5-dihydroxy-N-methylbenzamide (and/or a known PARP inhibitor) for 1-2 hours.

  • Induce DNA Damage: Stimulate PARP activity by treating cells with a DNA damaging agent (e.g., H2O2 for 15 minutes). Include an undamaged control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them using RIPA buffer.[14] Collect the lysates and determine the protein concentration (e.g., using a BCA assay).[10]

  • Western Blotting:

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[15][16]

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.[14][16]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Detect the signal using a chemiluminescent substrate.[14]

  • Re-probing: Strip and re-probe the membrane for PARP1 (to check for cleavage, an apoptosis marker) and β-actin (to ensure equal protein loading).

Data Analysis:

  • A strong PAR signal (a smear of high molecular weight bands) should be visible in the 'damage only' lane.

  • Effective PARP inhibition is demonstrated by a dose-dependent reduction of this PAR signal in the lanes pre-treated with 4-Bromo-3,5-dihydroxy-N-methylbenzamide.[17]

The Role of PARP in DNA Repair and Synthetic Lethality

The diagram below illustrates the central role of PARP1 in SSB repair and how its inhibition can lead to synthetic lethality in cells with deficient homologous recombination (e.g., BRCA mutations).

G cluster_brca_wt BRCA Proficient Cell cluster_brca_mut BRCA Deficient Cell DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds PAR PARylation (Synthesis of PAR chains) PARP1->PAR catalyzes Replication_Fork Replication Fork Collapse PARP1->Replication_Fork Inhibition leads to SSB persistence Repair_Complex Recruitment of XRCC1 & other repair proteins PAR->Repair_Complex recruits NAD NAD+ NAD->PARP1 substrate SSB_Repair SSB Repair Repair_Complex->SSB_Repair Cell_Survival1 Cell Survival SSB_Repair->Cell_Survival1 DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Repair Homologous Recombination (HR) DNA_DSB->HR_Repair HR_Deficient Defective HR DNA_DSB->HR_Deficient DSB_Repair DSB Repair HR_Repair->DSB_Repair Cell_Survival2 Cell Survival DSB_Repair->Cell_Survival2 BRCA1_2 BRCA1/2 Proteins BRCA1_2->HR_Repair No_Repair DSB Accumulation HR_Deficient->No_Repair Cell_Death Apoptosis / Cell Death (Synthetic Lethality) No_Repair->Cell_Death BRCA_mut Mutated BRCA1/2 BRCA_mut->HR_Deficient PARP_Inhibitor 4-Bromo-3,5-dihydroxy- N-methylbenzamide PARP_Inhibitor->PARP1 inhibits

Caption: PARP1 in DNA repair and the principle of synthetic lethality.

Protocol 2.3: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay quantifies the induction of programmed cell death (apoptosis) versus necrosis.[18][19]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[20] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells with intact membranes but can enter and stain the nuclei of late apoptotic and necrotic cells.[18][20]

Materials:

  • Cells treated as in the viability assay

  • Flow cytometer

  • FITC-Annexin V Apoptosis Detection Kit with PI

  • Binding Buffer

  • FACS tubes

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with IC50 and supra-IC50 concentrations of 4-Bromo-3,5-dihydroxy-N-methylbenzamide for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.[18][19]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[19]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add FITC-Annexin V and PI according to the manufacturer's protocol (e.g., 5 µL of each).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add additional Binding Buffer and analyze the samples on a flow cytometer within one hour.[19]

Data Analysis:

  • The cell population will be segregated into four quadrants:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells/debris.

  • Quantify the percentage of cells in each quadrant to determine the extent and type of cell death induced by the compound.

Quantitative Data Summary

The following table provides typical parameters for the cell-based assays described. These should be optimized for specific cell lines and laboratory conditions.

ParameterMTT / Viability AssayWestern BlottingAnnexin V/PI Assay
Plate Format 96-well6-well or 10 cm dish6-well
Seeding Density 5,000 - 10,000 cells/well0.5 - 1.5 x 10^6 cells/well0.5 - 1.0 x 10^6 cells/well
Treatment Duration 48 - 96 hours1 - 2 hours (pre-treatment)24 - 48 hours
Compound Conc. Dose-response (e.g., 8-12 points)2-3 concentrations (e.g., IC50, 10x IC50)2-3 concentrations (e.g., IC50, 5x IC50)
Primary Readout Absorbance (570 nm)ChemiluminescenceFluorescence (FITC/PE channels)
Positive Control OlaparibOlaparibStaurosporine / Camptothecin
Vehicle Control DMSO (at matching conc.)DMSO (at matching conc.)DMSO (at matching conc.)

Conclusion

This document outlines a structured, multi-faceted approach to the in vitro characterization of 4-Bromo-3,5-dihydroxy-N-methylbenzamide as a potential modulator of the DNA damage response, with a focus on PARP inhibition. By progressing from direct biochemical assays to comprehensive cell-based functional and phenotypic screens, researchers can build a robust data package to elucidate the compound's mechanism of action and therapeutic potential. The successful inhibition of PARP1 in a biochemical assay, coupled with selective cytotoxicity towards BRCA-deficient cancer cells and confirmation of cellular target engagement, would provide strong evidence to advance this compound into further preclinical development.

References

  • Collins, A. R. (2014). The comet assay to measure DNA repair: approach and applications. Frontiers in Bioscience-Landmark, 19(1), 45-53. [Link]

  • He, Y., et al. (2012). An In Vitro DNA Double-Strand Break Repair Assay Based on End-Joining of Defined Duplex Oligonucleotides. DNA Repair, 11(1), 94-101. [Link]

  • Belhadj, S., et al. (2021). Fluorescent detection of PARP activity in unfixed tissue. PLOS ONE, 16(1), e0245369. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Gunawardana, C. G., et al. (2024). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Canadian Journal of Chemistry, 102(10), 865-874. [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • intoDNA. (n.d.). DNA Damage Response Functional STRIDE® Assays. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • Assay-Protocol.com. (n.d.). PARP - Assay-Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3,5-dihydroxy-N-methylbenzamide. PubChem. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • Singh, M., et al. (2016). In vitro analysis of PARP inhibitor nanoformulations. PMC. [Link]

  • U.S. Department of Justice. (2006). Assessment and In Vitro Repair of Damaged DNA Templates. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Belhadj, S., et al. (2021). Fluorescent detection of PARP activity in unfixed tissue. PLOS ONE. [Link]

  • Global Substance Registration System. (n.d.). 4-BROMO-3,5-DIHYDROXY-N-METHYLBENZAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot evaluation of PARP activity and DNA damage in... Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-3,5-dihydroxy-n-methylbenzamide (C8H8BrNO3). Retrieved from [Link]

  • Cheméo. (n.d.). Benzamide, 4-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties. Retrieved from [Link]

  • ResearchGate. (2015). How can I detect PolyADP ribosylation (PAR) by western blot ?. Retrieved from [Link]

  • Mable, M. E., & Pacher, P. (2012). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. PMC. [Link]

  • SIELC Technologies. (2018). 4-Bromo-3,5-dihydroxy-N-methylbenzamide. Retrieved from [Link]

  • Ross, D., et al. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • ResearchGate. (n.d.). Benzamide compounds with biological activities (4ae4k). Retrieved from [Link]

  • MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • ResearchGate. (2025). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Retrieved from [Link]

  • Cheméo. (n.d.). Benzamide, N-decyl-N-methyl-4-bromo-. Retrieved from [Link]

  • Ciencia Digital. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions during the bromination of 3,5-dihydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BROM-RES-35 Subject: Optimization of Electrophilic Aromatic Substitution on Activated Resorcinol Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Welcome to the technical support hub for the bromination of 3,5-dihydroxy-N-methylbenzamide .

This transformation presents a classic "Resorcinol Challenge." The substrate contains two hydroxyl groups meta to each other, creating a synergistic activation at the C4 position (ortho to both hydroxyls). While this makes the ring extremely nucleophilic, it introduces three critical failure modes:

  • Polybromination: The product (monobromide) remains highly activated, leading to immediate over-reaction to di- and tri-bromo species.[1]

  • Oxidation: The electron-rich resorcinol ring is prone to Single Electron Transfer (SET) oxidation, forming dark quinoid impurities.[1]

  • Regio-scrambling: Competition between the C4 position (sterically hindered but electronically favored) and the C2/C6 positions.

This guide provides self-validating protocols to suppress these side reactions and maximize the yield of the desired monobromo congener.

Part 1: Diagnostic & Decision Pathways

Before altering your parameters, use this logic flow to identify the root cause of your impurity profile.

BrominationTroubleshooting Start Start: Analyze Reaction Mixture (HPLC/TLC) CheckColor Is the mixture dark brown/black? Start->CheckColor CheckPoly Are Di/Tri-bromo species present > 5%? CheckColor->CheckPoly No OxidationIssue ISSUE: Quinone Oxidation Fix: Deoxygenate, Dark, Antioxidant CheckColor->OxidationIssue Yes CheckRegio Is the wrong isomer forming? CheckPoly->CheckRegio No PolyIssue ISSUE: Over-Bromination Fix: Stoichiometry, Temp, Reagent CheckPoly->PolyIssue Yes RegioIssue ISSUE: Steric/Electronic Conflict Fix: Solvent Switch, Bulky Reagent CheckRegio->RegioIssue Yes Success Target: Mono-Bromo Product CheckRegio->Success No

Figure 1: Diagnostic logic for identifying the primary failure mode in resorcinol bromination.

Part 2: Troubleshooting Modules

Module A: The "Polybromo" Problem (Over-Reaction)

Symptom: You aim for the 4-bromo product, but HPLC shows significant 2,4-dibromo or 2,4,6-tribromo species.

The Mechanism: The 3,5-dihydroxy motif activates the ring so strongly that the introduction of the first bromine atom (a weak deactivator) is insufficient to "shut down" the ring toward further electrophilic attack. The reaction rate


.[1]

Corrective Actions:

ParameterRecommendationScientific Rationale
Reagent Switch to NBS (N-Bromosuccinimide) Elemental Bromine (

) is too aggressive.[1] NBS provides a low, controlled steady-state concentration of active bromine, favoring mono-substitution [1].[1]
Temperature Cryogenic (-10°C to 0°C) Lowering temperature increases the activation energy barrier difference between the first and second bromination events, improving selectivity [2].[1]
Addition Slow, Dropwise (over 1-2 h) Keeping the brominating agent concentration low relative to the substrate ensures the unreacted substrate competes effectively for the electrophile.
Stoichiometry 0.95 - 0.98 equivalents Never use excess. It is better to leave 5% starting material (easy to separate) than to generate 5% di-bromo impurity (very difficult to separate).[1]
Module B: The "Black Tar" Problem (Oxidation)

Symptom: The reaction mixture turns pink, then rapidly dark brown or black.[1] Yield is low; workup is an emulsion.[1]

The Mechanism: Resorcinol derivatives have low oxidation potentials.[1] In the presence of light, oxygen, or trace metals, they oxidize to ortho-quinone or para-quinone species. These quinones can polymerize, creating "tar."[1]

Corrective Actions:

  • Inert Atmosphere: Run the reaction strictly under Nitrogen or Argon.

  • Light Exclusion: Wrap the flask in aluminum foil. Bromine radicals (generated photochemically) promote side reactions.[1]

  • Acid Scavenging: While acid catalyzes bromination, high concentrations of HBr (byproduct) can promote oxidation.[1] Ensure the solvent system allows for buffering if necessary, though NBS in MeCN is usually self-regulating.[1]

Module C: Regioselectivity (C4 vs. C2)

Symptom: Formation of the 2-bromo isomer when 4-bromo is desired (or vice versa).[1]

Structural Analysis:

  • Position 4: Located between two OH groups.[1] Electronically most favorable (Ortho/Ortho activation).[1] Sterically hindered.

  • Position 2/6: Located between Amide and OH.[1] Electronically less favorable (Ortho/Para activation + Ortho to deactivating Amide).[1] Sterically less hindered.[1]

Guidance:

  • To favor C4 (Between OHs): Use Acetonitrile (MeCN) as solvent.[1] The polar nature stabilizes the transition state for the most nucleophilic position despite sterics.

  • To favor C2/6: This is difficult with direct bromination. If you need C2, consider using a bulky brominating agent (like

    
    ) that cannot access the C4 pocket, or block C4 first.
    

Part 3: The "Golden Standard" Protocol

This protocol is designed to maximize mono-selectivity at the C4 position while suppressing oxidation.[1]

Target: 4-Bromo-3,5-dihydroxy-N-methylbenzamide Scale: 10 mmol basis[1]

Materials
  • Substrate: 3,5-dihydroxy-N-methylbenzamide (1.67 g, 10 mmol).

  • Reagent: N-Bromosuccinimide (NBS), recrystallized (1.74 g, 9.8 mmol, 0.98 eq ).[1]

  • Solvent: Anhydrous Acetonitrile (MeCN), 50 mL (0.2 M).

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology
  • Preparation:

    • Dissolve the substrate in MeCN in a round-bottom flask.[1]

    • Critical: Degas the solution by bubbling

      
       for 10 minutes.
      
    • Cool the solution to -10°C (Ice/Salt bath).

    • Wrap the flask in foil to exclude light.[1]

  • Reaction:

    • Dissolve NBS in a separate portion of MeCN (10 mL).[1]

    • Add the NBS solution dropwise via addition funnel or syringe pump over 60 minutes .[1]

    • Why? Slow addition maintains

      
      , statistically favoring mono-bromination.[1]
      
  • Monitoring:

    • Stir at -10°C for 2 hours.

    • Check TLC/HPLC.[1]

    • Stop Condition: Stop when substrate consumption slows or di-bromo species appear (>2%).[1] Do not chase 100% conversion.

  • Workup (Minimizing Hydrolysis):

    • Concentrate the reaction mixture to ~10 mL under reduced pressure (keep bath < 35°C).

    • Pour residue into cold water (50 mL).[1]

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

    • Wash combined organics with 10% Sodium Thiosulfate (removes trace

      
       and prevents oxidation) followed by Brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallization from Ethanol/Water is preferred over column chromatography to avoid oxidation on silica gel.[1]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use elemental Bromine (


) instead of NBS? 
A:  We strongly advise against it. 

is a much stronger electrophile and creates high local concentrations of brominating agent, leading to immediate formation of 2,4-dibromo impurities and quinone oxidation products.[1] NBS allows for a "controlled release" of reactive bromine [3].[1]

Q: My product is turning purple on the silica column. What is happening? A: Resorcinol derivatives are sensitive to the slightly acidic and oxidative nature of silica gel.[1]

  • Fix: Neutralize your silica gel by flushing it with 1% Triethylamine in Hexanes before loading your sample.[1] Alternatively, use reverse-phase chromatography (C18) which is gentler.[1]

Q: Why do you recommend 0.98 equivalents of NBS? A: In this specific system, the reactivity difference between the starting material and the mono-bromo product is small. If you add 1.0 or 1.1 equivalents, the reagent will begin attacking the product before the starting material is fully consumed. It is chemically more efficient to recycle unreacted starting material than to separate di-bromo impurities.[1]

Q: The reaction is too slow at -10°C. Can I heat it? A: Heating is the enemy of selectivity. If the reaction is stalled, verify your NBS quality (it degrades over time).[1] If you must increase activity, slowly warm to 0°C or Room Temperature, but monitor strictly for the formation of the di-bromo impurity.

References

  • Ghorbani-Vaghei, R., & Jalili, H. (2005).[1][2] Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide).[1][2] Synthesis, 2005(07), 1099-1102.[1] Link

  • Li, H., et al. (2014).[1] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3425-3458.[1] Link

  • Podgoršek, A., et al. (2009).[1] N-Bromosuccinimide-Based Bromination of Aromatic Compounds. Tetrahedron, 65(22), 4429-4439.[1] Link

  • PubChem. (n.d.).[1] 4-Bromo-3,5-dihydroxy-N-methylbenzamide (CID 91824).[1][3] National Library of Medicine.[1] Link[1]

Sources

Preventing degradation of 4-Bromo-3,5-dihydroxy-N-methylbenzamide under light exposure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific instability of 4-Bromo-3,5-dihydroxy-N-methylbenzamide (hereafter referred to as BDMB ). This molecule presents a "perfect storm" for photodegradation: an electron-rich phenolic ring coupled with a labile carbon-bromine bond.

This guide moves beyond generic advice to provide a mechanistic understanding of why degradation occurs and how to implement self-validating handling protocols.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. BDMB degrades via two distinct but often coupled pathways when exposed to light (specifically UV-A and Blue spectrum, 320–460 nm).

Photodehalogenation (The Primary Failure Mode)

The Carbon-Bromine (C-Br) bond is the weakest link. Upon absorbing a photon, the molecule enters an excited singlet state (


). Through Intersystem Crossing (ISC), it transitions to a triplet state (

), which facilitates the homolytic cleavage of the C-Br bond.
  • Result: Formation of a highly reactive aryl radical and a bromine radical.

  • Diagnostic: Appearance of a specific impurity in LC-MS corresponding to the des-bromo analog (Mass shift: -78/80 Da).

Photo-Oxidation (The "Pink" Problem)

The 3,5-dihydroxy moiety (resorcinol core) is electron-rich and prone to oxidation. Light accelerates the abstraction of phenolic protons, leading to the formation of semi-quinone radicals and eventually quinoid species.

  • Result: Formation of colored (pink/red/brown) degradation products.

  • Diagnostic: Visual discoloration of the solution; broad absorbance rise in the 400–500 nm range.

Visualization: Degradation Pathways

The following diagram illustrates the cascade of events triggered by a single photon hit.

G Molecule Native BDMB (Colorless) Excited Excited State (Singlet/Triplet) Molecule->Excited Absorption Photon UV/Blue Photon (hν) Photon->Excited Radical Aryl Radical (Highly Reactive) Excited->Radical C-Br Homolysis Quinone Quinoid Species (Pink/Brown Color) Excited->Quinone Oxidation (+O2) Debromo Des-bromo Analog (Impurity M-78) Radical->Debromo H-Abstraction (Solvent)

Figure 1: Mechanistic pathway of BDMB degradation showing the bifurcation into debromination and oxidation products.

Module 2: Storage & Handling Protocols (The "How")

Standard "protect from light" labels are insufficient. You must implement a Actinic Control System .

The Glassware Standard

Clear glass blocks UV-B but transmits UV-A (320–400 nm) and visible blue light, both of which degrade BDMB.

Glass TypeCut-off WavelengthSuitability for BDMBRisk Level
Clear Borosilicate ~300 nmUNSUITABLE Critical Failure
Class A Amber ~450 nmREQUIRED Safe
Red/Low-Actinic ~600 nmOPTIMAL Safe
Solution State Protocol (Critical)

Solutions are 10x–100x more sensitive than solids due to molecular mobility and solvent interactions.

Step-by-Step Workflow:

  • Solvent Selection: Use LC-MS grade Methanol or Acetonitrile. Avoid Acetone (it acts as a triplet sensitizer, accelerating degradation).

  • Degassing: Sparge solvents with Nitrogen or Helium for 5 minutes before dissolving BDMB. Reason: Removes dissolved Oxygen, inhibiting the quinone formation pathway.

  • The "Foil Rule": If amber volumetric flasks are unavailable, wrap clear flasks in aluminum foil before adding the solid.

  • Autosampler Protection: Ensure your HPLC autosampler has a darkened door or amber vial covers.

Visualization: Safe Handling Workflow

Workflow Start Start: Solid BDMB Weigh Weighing (Dim/Red Light) Start->Weigh Dissolve Dissolution (Wrap in Foil) Weigh->Dissolve Solvent Solvent Prep (Degas N2 + Amber Glass) Solvent->Dissolve Add Solvent Analyze Analysis (Darkened Autosampler) Dissolve->Analyze < 4 Hours

Figure 2: Operational workflow to minimize photon flux during experimental handling.

Module 3: Troubleshooting & FAQs

Q1: My solution turned a faint pink color after 2 hours. Is it still usable?

A: No.

  • Cause: The pink color indicates the formation of quinoid oxidation products (see Module 1). Even a faint color suggests a degradation of 0.5% – 2.0%, which likely exceeds impurity limits for analytical standards.

  • Corrective Action: Discard the solution. Prepare fresh in amber glass and ensure the solvent is degassed to remove oxygen.

Q2: I see a new peak in my LC-MS at [M-H]- = 168. What is it?

A: This is the Des-bromo degradation product.

  • Calculation:

    • BDMB Monoisotopic Mass (approx): ~247 Da (depending on Br isotope).

    • Loss of Br (-79) + Gain of H (+1) = Net loss of 78.

    • 247 - 78 = 169 (Neutral).

  • Root Cause: This confirms photodehalogenation . Your sample was exposed to UV/Blue light. Check your autosampler window; if it is clear plastic, cover it with foil.

Q3: Can I use a yellow light filter in my hood?

A: Yes, but verify the cutoff.

  • Standard: Sodium vapor lamps (589 nm) or specific "Gold" fluorescent tube covers (cutoff <500 nm) are safe.

  • Validation: Use a lux meter behind the filter. If you detect significant intensity in the blue spectrum, the filter is insufficient.

Q4: I need to perform a 24-hour stability study. How do I differentiate thermal vs. photo degradation?

A: You must run a "Dark Control."

  • Protocol: Prepare two identical amber vials. Wrap one completely in aluminum foil (Dark Control). Place both in the stability chamber.

  • Interpretation:

    • If both degrade equally: Thermal instability.

    • If only the unwrapped amber vial degrades: The amber glass is leaking UV/Blue light (insufficient protection for long durations).

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[1][2][3] International Council for Harmonisation.[4]

  • Corning Life Sciences. (n.d.). Properties of Glassware: Spectral Transmission of Amber vs. Clear Glass.[5]

  • Boule, P., et al. (2002). Photochemistry of Halogenated Phenols in Aqueous Solution. Journal of Photochemistry and Photobiology A: Chemistry. (Establishes the C-Br homolysis mechanism).

  • Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations.[1][2][3][6] CRC Press.[6] (Authoritative text on pharmaceutical photostability protocols).

Sources

Enhancing thermal stability of 4-Bromo-3,5-dihydroxy-N-methylbenzamide formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Bromo-3,5-dihydroxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the thermal stability of this compound. We provide in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to support your formulation development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability profile of 4-Bromo-3,5-dihydroxy-N-methylbenzamide.

Q1: What are the primary chemical liabilities of 4-Bromo-3,5-dihydroxy-N-methylbenzamide that contribute to thermal instability?

A1: The molecular structure of 4-Bromo-3,5-dihydroxy-N-methylbenzamide presents several functional groups susceptible to degradation under thermal stress. The primary liabilities are:

  • Phenolic Hydroxyl Groups: The two hydroxyl groups on the aromatic ring are highly susceptible to oxidation, especially at elevated temperatures or in the presence of trace metal ions. This can lead to the formation of colored quinone-type degradants.[1][2]

  • Amide Bond: The N-methylbenzamide group is prone to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the cleavage of the amide bond to form 4-Bromo-3,5-dihydroxybenzoic acid and methylamine.[1][3][4]

  • Aromatic Ring System: The electron-rich dihydroxy-substituted ring can be susceptible to oxidative cleavage or other complex degradation reactions, particularly when initiated by free radicals.[2]

Q2: My formulation is turning yellow/brown upon heating. What is the likely cause?

A2: A yellow or brown discoloration is a classic indicator of oxidation of the phenolic hydroxyl groups. This process forms highly conjugated, colored species like quinones or quinone-imines. This degradation pathway is often accelerated by oxygen, light, and the presence of metal ion impurities which can catalyze the oxidation process.[1][2]

Q3: What are the most critical environmental factors to control to enhance stability?

A3: To maintain the integrity of 4-Bromo-3,5-dihydroxy-N-methylbenzamide formulations, strict control over the following environmental factors is essential:

  • Oxygen: Limiting oxygen exposure is paramount to prevent oxidative degradation. This can be achieved by processing under an inert atmosphere (e.g., nitrogen or argon) and using oxygen-impermeable packaging.[5][6]

  • Moisture: Water is a reactant in hydrolytic degradation.[4][7] Minimizing moisture in the formulation and packaging is critical to prevent amide bond cleavage.

  • Light: Photodegradation can occur, especially with UV light exposure, which can generate free radicals and accelerate degradation.[8] Light-protective packaging is a standard requirement.

  • Temperature: As a rule, chemical degradation rates increase with temperature.[2] Therefore, storing the compound and its formulations at controlled, cool temperatures is crucial.

Part 2: Troubleshooting Guide for Formulation Instability

This section provides a problem-oriented approach to resolving specific instability issues encountered during experiments.

Issue 1: Rapid Degradation Observed During Forced Degradation Studies

Problem: My compound shows more than 20% degradation under mild stress conditions (e.g., 0.1N HCl at 60°C for 2 hours), making it difficult to identify primary degradation pathways.

Potential Causes:

  • The intrinsic stability of the molecule is low under the chosen conditions.

  • The stress conditions are too harsh for the initial screening. Forced degradation studies aim for a target degradation of 5-20% to ensure that secondary and tertiary degradants do not complicate the analysis.[2]

Recommended Solutions & Protocols:

  • Reduce Stressor Intensity: Begin with milder conditions. For hydrolytic studies, try 0.01N HCl/NaOH or conduct the study at a lower temperature (e.g., 40°C) for a longer duration.

  • Time-Point Analysis: Sample at multiple early time points (e.g., 30 min, 1 hr, 2 hrs) to capture the initial degradation profile before it becomes overly complex.

  • Utilize a Stabilizing Co-solvent: If working in solution, ensure the co-solvent system (e.g., acetonitrile, methanol) is not contributing to degradation and is of high purity.

Workflow for a Staged Forced Degradation Study

The following workflow ensures that meaningful data is collected without excessive degradation.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Tier 1 - Mild) cluster_analysis Analysis cluster_decision Decision & Refinement Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Acid Acid Hydrolysis 0.01N HCl, 40°C, 24h Prep->Acid Expose to Stress Base Base Hydrolysis 0.01N NaOH, RT, 4h Prep->Base Expose to Stress Oxidation Oxidation 0.3% H2O2, RT, 24h Prep->Oxidation Expose to Stress Thermal Thermal (Solution) 60°C, 48h Prep->Thermal Expose to Stress Photo Photolytic (Solid & Solution) ICH Q1B Conditions Prep->Photo Expose to Stress Analysis HPLC-UV/MS Analysis (Sample at T=0, 2, 8, 24h) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Assess Assess Degradation (% Loss of Parent) Analysis->Assess Decision Degradation < 5%? Assess->Decision Tier2 Increase Stress (Tier 2) (e.g., Higher Temp/Conc.) Decision->Tier2 Yes Proceed Proceed to Method Validation Decision->Proceed No (5-20% achieved) Tier2->Analysis Re-stress & Analyze

Caption: Staged workflow for forced degradation studies.

Issue 2: Poor Formulation Stability Despite pH Control

Problem: I have buffered my aqueous formulation to an acidic pH (e.g., pH 4.5), but I still observe significant degradation over time at 40°C.

Potential Causes:

  • Oxidative Degradation: pH control primarily mitigates acid/base hydrolysis but may not prevent oxidation, which is a key pathway for phenolic compounds.[9]

  • Excipient Incompatibility: An excipient in the formulation (e.g., a filler, binder, or solubilizer) may be reacting with the active pharmaceutical ingredient (API).

  • Metal Ion Contamination: Trace metal ions from excipients or container closure systems can catalyze oxidative degradation.

Recommended Solutions & Protocols:

  • Incorporate an Antioxidant: Add an antioxidant to the formulation. The choice depends on the formulation type (aqueous vs. lipid-based).

    • Aqueous Systems: Ascorbic acid or sodium metabisulfite are common choices.

    • Lipid/Organic Systems: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective.[10]

  • Add a Chelating Agent: Include a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that catalyze oxidation.[10]

  • Conduct an Excipient Compatibility Study: This is a mandatory step in formulation development.

Protocol: Excipient Compatibility Screening

Objective: To evaluate the compatibility of 4-Bromo-3,5-dihydroxy-N-methylbenzamide with various common pharmaceutical excipients under accelerated stability conditions.

Methodology:

  • Preparation: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 (API:excipient) ratio by weight. Also, prepare a sample of the pure API as a control.

  • Moisture Addition: Add a small amount of water (e.g., 5% w/w) to the mixtures to simulate a high-humidity environment, which can accelerate reactions.

  • Storage: Place the samples in vials and store them under accelerated conditions (e.g., 40°C/75% RH or 60°C) for a defined period (e.g., 2 or 4 weeks).

  • Analysis: At designated time points (T=0 and final), analyze the samples by HPLC to quantify the remaining API and detect the formation of any new degradation products. Visual observation for color changes is also critical.

  • Evaluation: An excipient is considered incompatible if the binary mixture shows significantly more API degradation or the appearance of new degradant peaks compared to the pure API control.

Excipient Class Examples Compatibility Concern
Fillers Lactose, Microcrystalline Cellulose (MCC)Lactose contains a reducing sugar that can react with amines (if formed via hydrolysis).
Binders Povidone (PVP)May contain residual peroxides that can initiate oxidation.[1]
Disintegrants Croscarmellose Sodium, Sodium Starch GlycolateCan have varying pH and moisture content.
Lubricants Magnesium StearateCan be alkaline and may promote base-catalyzed degradation.

Part 3: Strategies for Enhancing Thermal Stability

This section outlines proactive strategies to build stability into your formulation from the outset.

Q4: What is the single most effective strategy for stabilizing a solid formulation of this compound?

A4: For a heat- and moisture-sensitive compound like this, lyophilization (freeze-drying) is a highly effective strategy.[11][12] This process removes water at low temperatures, which simultaneously prevents hydrolytic degradation and minimizes thermal stress.[13][14] The resulting lyophilized cake is often more stable, has a longer shelf life, and can be easily reconstituted before use.[15]

Q5: How should I select packaging for my final formulation?

A5: Packaging is a critical component of the stability control strategy.[6]

  • Primary Container: For maximum protection, use Type I amber glass vials to shield against light and prevent leaching of alkaline ions.[7] For solid dosage forms, high-barrier blister packaging (e.g., cold-form foil) provides an excellent barrier to moisture and oxygen.[16]

  • Closure: Use stoppers with low moisture and oxygen permeability. An induction seal can provide a hermetic seal for bottles.[7]

  • Secondary Components: Consider including a desiccant canister or sachet within the packaging to adsorb any ingressed moisture.[16] If the product is highly oxygen-sensitive, an oxygen scavenger can also be included.

Proposed Degradation & Stabilization Pathways

The following diagram illustrates the primary degradation routes and the points at which stabilization strategies can intervene.

Degradation_Pathways cluster_degradation Degradation Pathways cluster_stressors cluster_solutions Stabilization Strategies API 4-Bromo-3,5-dihydroxy-N-methylbenzamide Oxidation_Product Oxidation Product Quinone-type species (Colored) API->Oxidation_Product Oxidation Hydrolysis_Product Hydrolysis Products 4-Bromo-3,5-dihydroxybenzoic acid Methylamine API->Hydrolysis_Product Hydrolysis Heat Heat Heat->Oxidation_Product Heat->Hydrolysis_Product Oxygen O₂ / Metal Ions Oxygen->Oxidation_Product Water H₂O (pH) Water->Hydrolysis_Product Antioxidants Antioxidants (BHT, BHA) + Chelating Agents (EDTA) Antioxidants->Oxygen Inhibit pH_Control Acidic Buffers (pH 3-5) pH_Control->Water Mitigate Lyophilization Lyophilization (Removes Water) Lyophilization->Water Remove Packaging Inert Atmosphere (N₂) + Protective Packaging Packaging->Oxygen Block Packaging->Water Block

Caption: Key degradation pathways and corresponding stabilization strategies.

Part 4: Key Analytical Methodologies

A robust analytical toolkit is essential for assessing thermal stability.

Q6: Which analytical techniques are most important for studying the thermal stability of this compound?

A6: A combination of techniques is required for a comprehensive stability assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the parent compound and its degradation products. A stability-indicating HPLC method, one that can resolve all significant degradants from the parent peak, must be developed and validated.[17]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the onset temperature of thermal decomposition and quantifying volatile content like water or residual solvents.[17][18][19]

  • Differential Scanning Calorimetry (DSC): DSC detects thermal transitions such as melting, crystallization, and glass transitions. Changes in the DSC profile after storage can indicate polymorphic changes or interactions with excipients that affect stability.[17][19][20][21]

Summary of Analytical Techniques for Stability Testing
Technique Abbreviation Primary Information Obtained Relevance to Stability
High-Performance Liquid ChromatographyHPLCPurity of API; Quantification of degradantsThe core method for determining the rate and extent of chemical degradation.[17]
Thermogravimetric AnalysisTGAOnset of decomposition temperature; Mass lossDirectly measures thermal decomposition and helps identify the upper-temperature limits for processing and storage.[18][20]
Differential Scanning CalorimetryDSCMelting point; Polymorphism; Glass transitionAssesses the physical stability of the solid form, as different polymorphs can have different stabilities and bioavailabilities.[19][21]

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager. [Link]

  • Friedman, M., & Jurgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace. [Link]

  • ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]

  • OENO One. (2025). Exploring the impact of elevated pH and short maceration on the physicochemical stability and phenolic composition of tropical red wines. OENO One. [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc.[Link]

  • S-Packaging. (2025). How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. S-Packaging. [Link]

  • Longdom Publishing. (n.d.). Thermo-Analytical Methods of Analysis and their Applications. Longdom Publishing. [Link]

  • S-Packaging. (2023). Selecting the Right Functional Packaging for Your Pharmaceutical Products. S-Packaging. [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. TA Instruments. [Link]

  • Curley, K. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • ResearchGate. (2025). (PDF) Thermal Analysis Methods in Pharmaceutical Quality Control. ResearchGate. [Link]

  • Amcor. (2025). How Pharma Packaging Influences Drug Stability and Safety. Amcor. [Link]

  • PCI Pharma Services. (n.d.). Addressing the challenges of packaging OSD and powder products with low humidity. PCI Pharma Services. [Link]

  • ResearchGate. (2022). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. ResearchGate. [Link]

  • Interpack. (2026). Packing UV-sensitive products under LED lights. Interpack. [Link]

  • Tivesten, A., & Östelius, J. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Fowler, S., & Whalley, S. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. PMC. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • American Pharmaceutical Review. (n.d.). Enhancing Quality Assurance in Chemical Production through Lyophilization. American Pharmaceutical Review. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • World Journal of Pharmaceutical Research. (2025). A REVIEW ON THE STABILIZING AGENT USED FOR PHARMACEUTICAL FORMULATION. World Journal of Pharmaceutical Research. [Link]

  • ResearchGate. (2025). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. [Link]

  • Barreira, J. C. M., & Oliveira, M. B. P. P. (n.d.). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8622 antioxidants/]([Link] antioxidants/)

  • OFD Life Sciences. (2025). Freeze-Dried Future: How Lyophilization Is Unlocking Cool Innovations in Pharma. OFD Life Sciences. [Link]

  • Pharma's Almanac. (2024). Enhancing Biopharmaceutical Stability Through Lyophilization. Pharma's Almanac. [Link]

  • Safic-Alcan. (n.d.). The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degradation. Safic-Alcan. [Link]

  • Global Substance Registration System. (n.d.). 4-BROMO-3,5-DIHYDROXY-N-METHYLBENZAMIDE. gsrs. [Link]

  • Open Access Pub. (n.d.). Lyophilization. Journal of New Developments in Chemistry. [Link]

  • EPA CompTox Chemicals Dashboard. (2025). 4-Bromo-3-methyl-N-(propan-2-yl)benzamide Properties. EPA. [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-dihydroxy-N-methylbenzamide. PubChem. [Link]

  • Symbiosis. (2023). Lyophilization of Biopharmaceuticals: Enhancing Stability and Shelf Life. Symbiosis. [Link]

  • Partinchem. (2020). Antioxidant for long-term thermal stabilization. Partinchem. [Link]

  • DuEPublico. (n.d.). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization. DuEPublico. [Link]

  • SIELC Technologies. (2018). 4-Bromo-3,5-dihydroxy-N-methylbenzamide. SIELC Technologies. [Link]

  • Google Patents. (n.d.). Process for the synthesis of a benzamide derivative.
  • ResearchGate. (n.d.). Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. ResearchGate. [Link]

  • PubMed. (2012). Synthesis of benzamide derivatives and their evaluation as antiprion agents. PubMed. [Link]

  • Hilaris. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. Cole-Parmer. [Link]

  • Geotech Environmental Equipment. (n.d.). Chemical Compatibility Table. Geotech Environmental Equipment. [Link]

Sources

Technical Support Center: Scale-Up & Troubleshooting for 4-Bromo-3,5-dihydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Resorcinol Trap"

Welcome to the technical support center for 4-Bromo-3,5-dihydroxy-N-methylbenzamide (CAS: 56375-85-0). This molecule is a critical scaffold in the synthesis of HSP90 inhibitors and resorcinol-based antibiotics.

While the structure appears simple, scale-up presents a classic "Resorcinol Trap": the 3,5-dihydroxy substitution pattern makes the aromatic ring extremely electron-rich, leading to hyper-reactivity during bromination and oxidation instability during isolation.

This guide bypasses standard textbook answers to address the specific, high-value failure modes encountered in kilo-lab and pilot-plant settings.

Module 1: The Bromination Bottleneck (Regioselectivity)

Q: Why does my HPLC show significant di-bromo and tri-bromo impurities despite using 1.0 equivalent of bromine?

A: The 3,5-dihydroxybenzoic acid core is electronically activated at positions 2, 4, and 6. The 4-position (between the two hydroxyls) is the most nucleophilic due to the additive ortho-directing effects of the hydroxyl groups. However, once the 4-bromo product forms, the ring remains sufficiently activated to react again at positions 2 or 6, leading to poly-bromination.

Root Cause:

  • Local Excess: Adding bromine (Br

    
    ) too quickly creates localized zones of high concentration, favoring over-bromination.
    
  • Temperature: Running above 0–5°C increases the rate of the secondary reaction (formation of 2,4-dibromo species).

Troubleshooting Protocol: The "Starvation" Addition

ParameterRecommendationRationale
Reagent N-Bromosuccinimide (NBS)Provides a slower, more controlled release of electrophilic bromine compared to elemental Br

.
Solvent Acetonitrile (ACN) or DMFPolar aprotic solvents stabilize the transition state but avoid the H-bonding activation seen in water/acetic acid.
Temperature -10°C to 0°CKinetic control is essential to stop at the mono-bromo stage.
Stoichiometry 0.95 - 0.98 eq.Intentionally under-charge the brominating agent. Unreacted starting material is easier to remove (via polarity difference) than di-bromo impurities.
Visualizing the Impurity Cascade

The following diagram maps the kinetic competition between the desired pathway and the impurity cascade.

BrominationPath cluster_0 Critical Control Point Start 3,5-Dihydroxybenzoic Acid Product 4-Bromo-3,5-dihydroxy- benzoic acid (Target) Start->Product NBS (0.95 eq) -10°C Impurity1 2,4-Dibromo Impurity Product->Impurity1 Excess Br2 >5°C Impurity2 2,4,6-Tribromo Impurity Impurity1->Impurity2 Uncontrolled Exotherm

Caption: Kinetic pathway showing how thermal excursions or local reagent excess drives the reaction from the target mono-bromo species toward poly-brominated impurities.

Module 2: Amidation & Chemoselectivity

Q: I am using HATU/DIPEA for coupling with methylamine, but I see a mass corresponding to O-acylation (+57 Da or dimer). How do I prevent this?

A: Phenolic hydroxyls are nucleophilic. In the presence of strong bases (like DIPEA or TEA) required for HATU couplings, the phenols deprotonate (phenoxides) and compete with the amine for the activated ester, leading to O-acylation (ester formation) instead of N-acylation (amide formation).

Solution: The "Protect-Free" CDI Method Avoid base-mediated coupling agents. Use 1,1'-Carbonyldiimidazole (CDI) . CDI activates the carboxylic acid to an acyl imidazole, which reacts with methylamine. Crucially, the imidazole byproduct buffers the solution, often keeping the pH below the threshold required to deprotonate the phenols.

Step-by-Step Protocol (CDI Coupling):

  • Activation: Dissolve 4-bromo-3,5-dihydroxybenzoic acid in anhydrous THF.

  • Addition: Add 1.1 eq of CDI portion-wise at room temperature. Observe CO

    
     evolution.
    
  • Digestion: Stir for 1 hour until gas evolution ceases (formation of acyl imidazole).

  • Coupling: Cool to 0°C. Add Methylamine (2.0 M in THF, 1.2 eq) dropwise.

  • Workup: Quench with 1N HCl. The phenols remain protonated and stay in the organic layer or precipitate, while the imidazole byproduct is washed away in the aqueous acid.

Module 3: Purification & Stability (The "Pink Product" Issue)

Q: The product is white initially but turns pink/brown after drying or storage. Is it decomposing?

A: Yes. Resorcinol derivatives are prone to auto-oxidation to form quinones, which are highly colored even at ppm levels. This is accelerated by trace metals, light, and basic pH.

Stability & Storage Protocol:

FactorControl MeasureMechanism
pH during Workup Acidify to pH 2–3Phenols are stable in acidic media; phenoxides (basic pH) oxidize rapidly.
Antioxidant Wash 5% Sodium Bisulfite (

)
Reducing agent that quenches quinones back to phenols during the final wash.
Drying Vacuum oven <40°C with

bleed
Removes oxygen and heat stress.
Storage Amber glass, Argon backfillPrevents photo-oxidation.
Scale-Up Process Flow Diagram

This flowchart integrates the troubleshooting steps into a robust manufacturing workflow.

ProcessFlow Start Start: 3,5-Dihydroxybenzoic Acid Bromination Bromination (NBS, ACN, -10°C) *Critical: Slow Addition* Start->Bromination IPC_HPLC IPC: Check Mono/Di Ratio Target: >98:2 Bromination->IPC_HPLC IPC_HPLC->Bromination Fail: Adjust Temp/Rate Quench Quench: NaHSO3 (aq) Precipitation in Water IPC_HPLC->Quench Pass Coupling Amidation (CDI, THF, MeNH2) *Avoid Base* Quench->Coupling Workup Acidic Workup (pH 3) Removal of Imidazole Coupling->Workup Final Final Product 4-Bromo-3,5-dihydroxy-N-methylbenzamide (Store under Argon) Workup->Final

Caption: Optimized process flow emphasizing the critical process parameters (CPP) at the bromination and amidation stages to ensure purity and stability.

References

  • Synthesis of Brominated Resorcinols: Sandin, R. B., & McKee, R. A. (1937). 4-Bromoresorcinol.[1] Organic Syntheses, 17, 23.

    • Relevance: Establishes the foundational chemistry for brominating resorcinol derivatives and the handling of poly-bromo byproducts.
  • Regioselective Bromination: Ghorbani-Vaghei, R., & Jalili, H. (2005).[2] Mild and Regioselective Bromination of Aromatic Compounds. Synthesis, 2005(07), 1099-1102.

    • Relevance: Supports the use of alternative brominating agents and controlled conditions to achieve regioselectivity in activated aromatic rings.[2]

  • Amide Coupling Strategies: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Relevance: definitive guide on coupling mechanism, supporting the choice of CDI over base-heavy uronium salts for phenol-containing substr
  • Compound Data & Safety: National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 216336, 4-Bromo-3,5-dihydroxy-N-methylbenzamide.

    • Relevance: Verification of chemical structure, physical properties, and safety identifiers.

Sources

Validation & Comparative

A Guide to the Structural Elucidation of 4-Bromo-3,5-dihydroxy-N-methylbenzamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a critical cornerstone. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique, offering unparalleled insight into the chemical environment of individual atoms within a molecule. This guide provides a comprehensive interpretation of the ¹H and ¹³C NMR spectra of 4-Bromo-3,5-dihydroxy-N-methylbenzamide, a substituted benzamide with potential applications in medicinal chemistry. By dissecting the predicted spectral data, we will illustrate the powerful diagnostic capabilities of NMR in confirming molecular structure and guiding synthetic efforts.

The Molecular Blueprint: 4-Bromo-3,5-dihydroxy-N-methylbenzamide

Before delving into the spectral analysis, it is essential to understand the molecular structure of 4-Bromo-3,5-dihydroxy-N-methylbenzamide. The molecule consists of a central benzene ring substituted with a bromine atom, two hydroxyl groups, and an N-methylbenzamide functional group. This specific arrangement of substituents gives rise to a unique set of electronic and steric interactions that are reflected in the NMR spectra.

Deciphering the Proton Landscape: ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For 4-Bromo-3,5-dihydroxy-N-methylbenzamide, we can predict the chemical shifts, integration, and multiplicity for each distinct proton.

Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H~7.0 - 7.5Singlet2H
OH~5.0 - 10.0Broad Singlet2H
NH~8.0 - 8.5Broad Singlet1H
N-CH₃~2.8 - 3.0Doublet3H

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a singlet in the aromatic region, typically between 7.0 and 7.5 ppm. The electron-withdrawing effects of the bromine and amide groups, along with the electron-donating effects of the hydroxyl groups, will influence the precise chemical shift.

  • Hydroxyl Protons (OH): The chemical shift of phenolic hydroxyl protons can vary significantly depending on factors such as solvent, concentration, and temperature, generally appearing between 4 and 7 ppm.[1][2] These protons often participate in hydrogen bonding and chemical exchange, resulting in a broad singlet.[3][4] In some cases, with strong intramolecular hydrogen bonding, the chemical shift can be further downfield.[5] The signal for these protons can be confirmed by a "D₂O shake," where the addition of deuterium oxide leads to the disappearance of the OH peak due to proton-deuterium exchange.[1]

  • Amide Proton (NH): The amide proton is expected to resonate downfield, typically in the range of 8.0-8.5 ppm, due to the deshielding effect of the adjacent carbonyl group.[6][7] This signal is also often a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.[8] The exact chemical shift can be influenced by the solvent.[9][10][11]

  • N-Methyl Protons (N-CH₃): The three protons of the N-methyl group will give rise to a single signal. Due to coupling with the adjacent NH proton, this signal is expected to be a doublet, appearing in the range of 2.8-3.0 ppm.

Molecular Structure and Proton Environments

Caption: Molecular structure of 4-Bromo-3,5-dihydroxy-N-methylbenzamide with key proton groups highlighted.

Unveiling the Carbon Skeleton: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is not typically observed, and proton-decoupled spectra show a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~165 - 175
C-OH~150 - 160
C-Br~100 - 110
C-Ar~125 - 140
C-H (Ar)~110 - 120
N-CH₃~25 - 35

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is significantly deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of 165-175 ppm.[12][13][14]

  • Carbons Attached to Hydroxyl Groups (C-OH): The two aromatic carbons bonded to the hydroxyl groups are also deshielded and are predicted to resonate between 150 and 160 ppm.

  • Carbon Attached to Bromine (C-Br): The carbon atom directly bonded to the electronegative bromine atom will be deshielded, with an expected chemical shift in the range of 100-110 ppm.

  • Aromatic Carbons (C-Ar and C-H): The remaining aromatic carbons will appear in the typical aromatic region of 110-140 ppm.[15][16] The carbon attached to the amide group (ipso-carbon) will be deshielded compared to the protonated aromatic carbons. Due to the symmetry of the molecule, we expect to see only four distinct signals for the six aromatic carbons.

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is in a shielded environment and will appear at the upfield end of the spectrum, typically between 25 and 35 ppm.

A Comparative Perspective: NMR vs. Other Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms molecular formula (C₈H₈BrNO₃). Isotopic pattern of bromine (¹⁹Br/⁸¹Br) provides a clear signature.Does not provide detailed information on the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Can confirm the presence of O-H (broad), N-H, C=O (amide), and C-Br stretches.Provides limited information on the overall molecular structure and substitution patterns.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal.Provides the definitive solid-state structure.Requires a suitable single crystal, which can be challenging to grow.

Analytical Workflow

cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of 4-Bromo-3,5-dihydroxy- N-methylbenzamide NMR ¹H & ¹³C NMR Synthesis->NMR Primary Elucidation MS Mass Spectrometry Synthesis->MS Molecular Weight Verification IR IR Spectroscopy Synthesis->IR Functional Group Identification Confirmation Confirmed Structure NMR->Confirmation MS->Confirmation IR->Confirmation

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 4-Bromo-3,5-dihydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Bromo-3,5-dihydroxy-N-methylbenzamide. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, science-driven approach to method development, from initial screening to full validation, grounded in established scientific principles and regulatory expectations.

Introduction: The Analytical Challenge

4-Bromo-3,5-dihydroxy-N-methylbenzamide is a polar aromatic compound, and developing a robust HPLC method for its purity analysis presents several challenges.[1][2] The presence of two hydroxyl groups and a secondary amide imparts significant polarity, which can lead to poor retention on traditional reversed-phase columns. Furthermore, the potential for various process-related impurities and degradation products necessitates a highly specific and stability-indicating method.

The primary objective of this guide is to compare and contrast different reversed-phase HPLC (RP-HPLC) strategies to achieve optimal separation, peak shape, and sensitivity for the target analyte and its potential impurities. We will explore the impact of stationary phase chemistry, mobile phase composition, and other chromatographic parameters on the overall method performance.

Comparative Analysis of HPLC Methods

Reversed-phase HPLC is the most widely used technique for the analysis of pharmaceutical compounds due to its versatility and broad applicability.[3][4] The core principle involves partitioning the analyte between a non-polar stationary phase and a polar mobile phase. For a polar compound like 4-Bromo-3,5-dihydroxy-N-methylbenzamide, careful selection of both phases is critical.

Below is a comparison of three distinct RP-HPLC methods, each employing a different stationary phase to modulate selectivity and retention.

ParameterMethod 1: Standard C18Method 2: Polar-Embedded C18Method 3: Phenyl-Hexyl
Stationary Phase C18, 5 µm, 4.6 x 150 mmPolar-Embedded C18, 3.5 µm, 4.6 x 100 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient Isocratic: 70% A / 30% BGradient: 95-50% A in 15 minIsocratic: 85% A / 15% B
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Column Temperature 30 °C35 °C40 °C
Detection Wavelength 220 nm220 nm220 nm
Injection Volume 10 µL5 µL10 µL
Expected Performance Potential for poor retention and peak tailing due to the polar nature of the analyte.Improved retention and peak shape for polar compounds due to interactions with the embedded polar group.[5]Alternative selectivity based on π-π interactions between the phenyl rings of the stationary phase and the analyte.[6]

Experimental Protocols & Rationale

The following protocols provide a detailed, step-by-step guide for implementing and evaluating each of the compared methods. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process.

Method 1: Standard C18 Protocol

This method serves as a baseline, utilizing the most common reversed-phase stationary phase.

Mobile Phase Preparation:

  • Mobile Phase A: Carefully add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly. Phosphoric acid is a common mobile phase modifier used to control pH and improve peak shape for ionizable compounds.

  • Mobile Phase B: Use HPLC grade acetonitrile.

  • Final Mobile Phase: Prepare a mixture of 70% Mobile Phase A and 30% Mobile Phase B. Degas the solution for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of 4-Bromo-3,5-dihydroxy-N-methylbenzamide at 1 mg/mL in methanol. From this stock, prepare a working standard at 0.1 mg/mL by diluting with the mobile phase.

  • Sample Solution: Accurately weigh a sample and dissolve it in methanol to a nominal concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions:

  • Set the HPLC system with the parameters outlined in the comparison table for Method 1.

  • Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Method 2: Polar-Embedded C18 Protocol

This approach aims to enhance the retention of our polar analyte.

Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water. Formic acid is a volatile buffer, making this method compatible with mass spectrometry if further characterization of impurities is needed.

  • Mobile Phase B: Use HPLC grade methanol. Methanol can offer different selectivity compared to acetonitrile.[3]

  • Gradient Program: Set up the gradient profile as described in the comparison table.

Standard and Sample Preparation:

  • Follow the procedures described in Method 1, using the appropriate mobile phase for dilutions.

Chromatographic Conditions:

  • Install the Polar-Embedded C18 column and set the HPLC parameters as per the comparison table for Method 2.

  • Thoroughly equilibrate the column with the initial mobile phase composition.

Method 3: Phenyl-Hexyl Protocol

This method explores an alternative separation mechanism.

Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC grade water. TFA is a strong ion-pairing agent that can improve peak shape for basic compounds, although it may suppress MS signals.

  • Mobile Phase B: Use HPLC grade acetonitrile.

  • Final Mobile Phase: Prepare a mixture of 85% Mobile Phase A and 15% Mobile Phase B and degas.

Standard and Sample Preparation:

  • Follow the procedures described in Method 1.

Chromatographic Conditions:

  • Install the Phenyl-Hexyl column and set the HPLC parameters as per the comparison table for Method 3.

  • Equilibrate the column until a stable baseline is achieved.

Method Development and Optimization Workflow

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow for developing and optimizing the purity analysis method for 4-Bromo-3,5-dihydroxy-N-methylbenzamide.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) Start Define Analytical Target Profile Column_Screening Screen Different Stationary Phases (C18, Polar-Embedded, Phenyl) Start->Column_Screening Mobile_Phase_Screening Test Different Organic Modifiers (Acetonitrile, Methanol) and pH Column_Screening->Mobile_Phase_Screening Gradient_Optimization Optimize Gradient/Isocratic Conditions Mobile_Phase_Screening->Gradient_Optimization Select best initial conditions Flow_Rate_Temp Fine-tune Flow Rate and Column Temperature Gradient_Optimization->Flow_Rate_Temp Wavelength_Selection Select Optimal Detection Wavelength Flow_Rate_Temp->Wavelength_Selection Specificity Specificity (Forced Degradation) Wavelength_Selection->Specificity Finalized Method Linearity_Range Linearity and Range Specificity->Linearity_Range Accuracy_Precision Accuracy and Precision Linearity_Range->Accuracy_Precision Robustness Robustness Accuracy_Precision->Robustness Final_Method Final Validated Method Robustness->Final_Method Validated Method

Caption: A logical workflow for HPLC method development and validation.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

To ensure the developed method is stability-indicating, forced degradation studies must be performed.[7] This involves subjecting the drug substance to various stress conditions to generate potential degradation products. The goal is to achieve 5-20% degradation of the parent compound.[8]

Forced Degradation Experimental Protocols
  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat at 80°C.

  • Photolytic Degradation: Expose the sample to UV light in a photostability chamber.

The chromatograms from the stressed samples should be evaluated for the separation of the main peak from any degradation products, demonstrating the method's specificity.

Method Validation According to ICH Q2(R1) Guidelines

Once an optimal method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][10][11] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be determined.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of 4-Bromo-3,5-dihydroxy-N-methylbenzamide requires a systematic and scientifically sound approach. By comparing different stationary phases, such as a standard C18, a polar-embedded C18, and a phenyl-hexyl column, and by optimizing mobile phase conditions, a suitable method can be established. Subsequent validation according to ICH guidelines, including forced degradation studies, will ensure the method is specific, accurate, precise, and robust for its intended use in a quality control environment. This comparative guide provides the foundational knowledge and experimental framework for researchers to successfully develop and validate such a method.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • Reemtsma, T., & Jekel, M. (1997). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A, 760(2), 295-303. [Link]

  • Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Tyteca, E., Périat, A., & Desmet, G. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5129. [Link]

  • Liaqat, M., et al. (2017). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Analytical Methods, 9(48), 6753-6759. [Link]

  • Weidner, S., et al. (2003). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 12(53), 29-32. [Link]

  • Grace, G. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Padilha, C. V. S., et al. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Research International, 184, 114258. [Link]

  • Vergara, C., et al. (2005). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Revista Boliviana de Química, 22(1), 69-74. [Link]

  • Tzanova, M., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Foods, 9(4), 499. [Link]

  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. [Link]

  • SIELC Technologies. (2018, May 16). 4-Bromo-3,5-dihydroxy-N-methylbenzamide. [Link]

  • European Medicines Agency. (2005, November). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 24(6). [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-N-(2-(dimethylamino)phenyl)-3,5-dihydroxybenzamide on Newcrom R1 HPLC column. [Link]

  • Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein journal of organic chemistry, 14, 523–530. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38388-38393. [Link]

  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein journal of organic chemistry, 14, 523–530. [Link]

  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein journal of organic chemistry, 14, 523–530. [Link]

  • Global Substance Registration System. (n.d.). 4-BROMO-3,5-DIHYDROXY-N-METHYLBENZAMIDE. [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 4-Bromo-3,5-dihydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 4-Bromo-3,5-dihydroxy-N-methylbenzamide . This document is structured to serve as a reference for analytical chemists and drug metabolism researchers, focusing on mechanistic pathways, isotopic diagnostics, and comparative analytical performance.

Executive Summary & Chemical Profile

4-Bromo-3,5-dihydroxy-N-methylbenzamide (CAS: 56375-85-0) represents a class of halogenated phenolic amides often encountered as synthetic intermediates or oxidative metabolites of benzamide-based inhibitors.[1] Its analysis requires a nuanced understanding of "soft" ionization pathways where the stability of the aromatic amide bond competes with the lability of phenolic protons.

This guide compares the detection and structural elucidation of this compound using High-Resolution Electrospray Ionization (ESI-QTOF) versus Standard Electron Ionization (EI-Quad) , establishing the superior specificity of the ESI-MS/MS approach for biological matrices.

Physicochemical Identity
PropertyValue
Formula C₈H₈BrNO₃
Monoisotopic Mass 244.9687 Da (⁷⁹Br) / 246.9667 Da (⁸¹Br)
Precursor Ion [M+H]⁺ m/z 246.0 / 248.0 (1:1 Isotopic Doublet)
Key Functional Groups Secondary Amide, Resorcinol Core, Aryl Bromide

Experimental Protocol: LC-MS/MS Characterization

To replicate the fragmentation data described below, the following validated protocol is recommended. This workflow ensures optimal ionization efficiency and reproducible fragmentation spectra.

Methodology: ESI-QTOF Analysis
  • Instrument: Quadrupole Time-of-Flight (e.g., Agilent 6500 or Sciex TripleTOF).

  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent System:

    • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[2]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Acidic pH ensures protonation of the amide carbonyl oxygen, the initiation site for [M+H]⁺ formation.

  • Collision Energy (CE): Stepped energy ramp (10, 20, 40 eV) to capture both labile amide cleavages and stable aromatic rearrangements.

Self-Validating Checkpoint

QC Rule: The mass spectrum must exhibit a 1:1 doublet at m/z 246 and 248. Any deviation from this intensity ratio suggests interference from a non-brominated co-eluting isobar or detector saturation.

Fragmentation Mechanics: The "Product" Performance

The fragmentation of 4-Bromo-3,5-dihydroxy-N-methylbenzamide under CID (Collision-Induced Dissociation) is governed by charge-remote fragmentation and inductive effects driven by the bromine substituent.

Primary Pathway: Amide Bond Scission

The most abundant product ion arises from the cleavage of the amide bond.

  • Precursor: [M+H]⁺ (m/z 246/248).

  • Mechanism: Protonation occurs at the amide oxygen. A 1,2-elimination leads to the loss of methylamine (CH₃NH₂) as a neutral molecule (31.04 Da).

  • Product: The 4-bromo-3,5-dihydroxybenzoyl cation (acylium ion).

    • m/z215.0 / 217.0

    • Diagnostic Value: High.[3] This transition confirms the N-methylbenzamide substructure.

Secondary Pathway: Carbon Monoxide Ejection

Following the formation of the acylium ion, the phenolic ring system undergoes contraction.

  • Precursor: Acylium ion (m/z 215/217).

  • Mechanism: The positive charge destabilizes the ring, leading to the expulsion of CO (28 Da) , a common pathway for phenols and acylium ions.

  • Product: A distonic phenyl cation species.

    • m/z187.0 / 189.0

    • Diagnostic Value: Moderate.[3] Confirms the presence of oxygen directly attached to the ring (phenolic/carbonyl).

Tertiary Pathway: Halogen Stability

Unlike iodo- or chloro-derivatives, the aryl-bromine bond is relatively stable in ESI conditions at moderate collision energies.

  • Observation: Direct loss of Br radical (•Br, 79 Da) or HBr (80 Da) is minor (<5% abundance) in ESI spectra compared to EI.

  • Significance: The retention of the Br isotope pattern in fragment ions (215/217 and 187/189) allows researchers to "trace" the core aromatic ring throughout the metabolic pathway.

Visualization: Fragmentation Pathways[4]

The following diagram illustrates the mechanistic flow from the protonated precursor to the terminal fragment ions.

FragmentationPathway Precursor [M+H]+ Precursor m/z 246 / 248 (Isotope Ratio 1:1) Methylamine Neutral Loss: Methylamine (31 Da) Precursor->Methylamine Acylium Acylium Ion (Benzoyl Cation) m/z 215 / 217 Precursor->Acylium Amide Cleavage (Primary Path) CO_Loss Neutral Loss: CO (28 Da) Acylium->CO_Loss PhenylCation Phenolic Cation m/z 187 / 189 Acylium->PhenylCation Ring Contraction (Secondary Path)

Figure 1: Step-wise fragmentation pathway of 4-Bromo-3,5-dihydroxy-N-methylbenzamide in ESI positive mode.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the analysis of the target molecule (Product) against alternative methods (EI-MS) and alternative structures (Non-brominated analogues), demonstrating why specific protocols are required.

Comparison 1: Analytical Technique (ESI-QTOF vs. EI-GCMS)
FeatureESI-QTOF (Recommended) EI-GCMS (Alternative) Verdict
Molecular Ion Dominant [M+H]⁺. Easy to determine MW.Weak M⁺•. Often absent due to rapid fragmentation.ESI wins for identification.
Fragmentation Controlled (MS/MS). Preserves Br-C bond.High Energy (70eV). Often cleaves C-Br bond early.ESI wins for structural tracing.
Isotope Pattern Clear 1:1 doublet in all major fragments.Complex "forest" of peaks; isotope pattern lost in lower mass range.ESI wins for data clarity.
Derivatization Not required. Direct injection.Required (TMS derivatization of OH groups) to prevent tailing.ESI wins for workflow speed.
Comparison 2: Structural Specificity (Vs. Non-Brominated Analogue)

When distinguishing 4-Bromo-3,5-dihydroxy-N-methylbenzamide from its non-halogenated analogue (3,5-dihydroxy-N-methylbenzamide ), the "Performance" of the brominated target in MS is distinct:

  • Mass Shift: The target is exactly 77.91 Da heavier (substitution of H with ⁷⁹Br).

  • Defect Filtering: The "Mass Defect" of Bromine (negative mass defect relative to H) makes the target appear at a lower fractional mass than typical organic background noise, enhancing signal-to-noise ratio in complex matrices like plasma.

  • Fragment Stability: The non-brominated analogue fragments more readily. The heavy bromine atom stabilizes the aromatic ring vibrationally, often requiring 5-10 eV higher collision energy to achieve the same degree of fragmentation as the non-brominated equivalent.

Diagnostic Workflow for Researchers

Use this decision tree to confirm the identity of 4-Bromo-3,5-dihydroxy-N-methylbenzamide in unknown samples.

Workflow Start Unknown Peak Detected IsotopeCheck Check Isotope Pattern Is m/z (M) ≈ (M+2)? Start->IsotopeCheck NotBromine Not Brominated (Discard) IsotopeCheck->NotBromine No PrecursorCheck Check Precursor Mass m/z 246 & 248? IsotopeCheck->PrecursorCheck Yes (1:1 Ratio) FragmentCheck Run MS/MS (20 eV) Look for m/z 215 & 217 PrecursorCheck->FragmentCheck Matches Confirmed Identity Confirmed: 4-Bromo-3,5-dihydroxy- N-methylbenzamide FragmentCheck->Confirmed Neutral Loss 31 Da Observed

Figure 2: Logical decision tree for confirming the presence of the target molecule in complex mixtures.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of N-Methylbenzamide (Electron Ionization).[4] NIST Standard Reference Database. Available at: [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-methylbenzamides and their derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(8), 924-933.
  • PubChem. Compound Summary: 4-Bromo-3,5-dihydroxy-N-methylbenzamide (CID 91824).[1] National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Definitive Guide: Elemental Analysis Standards for 4-Bromo-3,5-dihydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the establishment of Elemental Analysis (EA) standards for 4-Bromo-3,5-dihydroxy-N-methylbenzamide (CAS: 56375-85-0). This guide is structured to assist researchers in validating the bulk purity and stoichiometry of this specific pharmaceutical intermediate, contrasting the rigor of EA against alternative characterization methods like HPLC and HRMS.

Executive Summary: The Case for Elemental Rigor

In drug development, 4-Bromo-3,5-dihydroxy-N-methylbenzamide serves as a critical halogenated building block. While modern labs often rely on HPLC for purity and HRMS for identity, these methods fail to detect "silent" impurities such as inorganic salts, trapped solvents, or moisture—factors that critically alter the stoichiometry of this hygroscopic phenolic amide.

This guide establishes the Elemental Analysis (EA) performance standards for this compound, comparing its validation power against common alternatives. We demonstrate that relying solely on chromatographic "Area %" is insufficient for this molecule due to its propensity to trap water and inorganic bromides during synthesis.

Technical Specifications & Theoretical Standards

Before experimental validation, the theoretical "Gold Standard" must be defined. Deviations from these values >0.4% indicate contamination.

Compound Identity:

  • IUPAC Name: 4-Bromo-3,5-dihydroxy-N-methylbenzamide[1][2]

  • CAS Number: 56375-85-0[1][2][3][4]

  • Molecular Formula: C₈H₈BrNO₃[2][5]

  • Molecular Weight: 246.06 g/mol [2][3][6]

Table 1: Theoretical Elemental Composition (The "Target")
ElementSymbolCountAtomic MassTotal MassTheoretical % (w/w) Acceptance Range (±0.4%)
Carbon C812.01196.08839.05 % 38.65 – 39.45 %
Hydrogen H81.0088.0643.28 % 2.88 – 3.68 %
Nitrogen N114.00714.0075.69 % 5.29 – 6.09 %
Bromine Br179.90479.90432.47 % 32.07 – 32.87 %
Oxygen O315.99947.99719.51 % (Calculated by difference)

Critical Insight: The high Bromine content (32.47%) makes this compound sensitive to "matrix effects" in combustion analysis. Standard CHN analyzers must be calibrated with a halogenated standard (e.g., o-Bromobenzoic acid) to prevent Br interference with Nitrogen detection.

Performance Comparison: EA vs. Alternative Methods

Why invest in Elemental Analysis when HPLC is faster? The table below compares the "Performance" of EA in detecting specific quality failures common to 4-Bromo-3,5-dihydroxy-N-methylbenzamide.

Table 2: Detection Capability Comparison
Impurity / Defect TypeElemental Analysis (CHN + Br) Alternative A: HPLC-UV (Area %) Alternative B: HRMS (Q-TOF) Alternative C: ¹H-NMR
Inorganic Salts (e.g., NaBr from synthesis)High Detection (Low %C, %H, %N)Fails (Invisible to UV)Fails (Ionization suppression)Fails (No protons)
Moisture / Hydrates (Phenolic hygroscopicity)High Detection (High %H, Low %C)Fails (Elutes with solvent front)Fails (Desolvation in source)Moderate (If water peak integrated)
Trapped Solvent (MeOH/DMSO)High Detection (Shift in C/H ratio)Moderate (If specific method used)Fails (Removed in vacuum)High (Distinct peaks)
Regioisomers (2-Bromo vs 4-Bromo)Fails (Isomers have identical EA)High Detection (Separation)Fails (Identical Mass)High (Splitting patterns)
Comparative Analysis Data

Scenario: A batch of 4-Bromo-3,5-dihydroxy-N-methylbenzamide is synthesized and contains 5% residual Sodium Bromide (NaBr) and 2% Water .

  • HPLC Result: 99.8% Purity (NaBr and Water are invisible). Result: False Pass.

  • EA Result:

    • Carbon: Found 36.31% (Theory 39.05%) → -2.74% Deviation (FAIL)

    • Nitrogen: Found 5.29% (Theory 5.69%) → -0.40% Deviation (FAIL)

Experimental Protocol: Validating the Standard

To achieve the theoretical values listed in Table 1, the following protocol must be strictly adhered to. This workflow accounts for the phenolic nature (oxidation risk) and halogen content.

Phase 1: Sample Preparation (Pre-Treatment)
  • Risk: The 3,5-dihydroxy moiety is prone to oxidation (quinoid formation) and hygroscopicity.

  • Step 1: Dry the sample at 40°C under high vacuum (10 mbar) for 6 hours over P₂O₅. Do not exceed 60°C to avoid thermal debromination.

  • Step 2: Store in a desiccator flushed with Argon.

Phase 2: Instrumentation Setup (Combustion)
  • Instrument: Flash 2000 or Elementar vario EL cube (CHNS mode).

  • Calibration Standard: Acetanilide (Primary) + 1-Bromo-4-chlorobenzene or o-Bromobenzoic acid (Secondary) to correct for halogen interference.

  • Oxygen Dosing: Increase O₂ flow by 10% relative to non-halogenated standards to ensure complete combustion of the brominated ring.

Phase 3: The "Self-Validating" Workflow

This logic flow ensures that EA results are interpreted correctly, distinguishing between wet samples and impure samples.

EA_Workflow Start Start: Raw EA Data CheckC Check %Carbon Deviation Start->CheckC Pass Within ±0.4%? PASS CheckC->Pass Yes Fail Deviation > 0.4% CheckC->Fail No CheckH Check %Hydrogen Fail->CheckH Diagnosis1 Low %C + High %H (Diagnosis: Moisture/Solvent) CheckH->Diagnosis1 H is High Diagnosis2 Low %C + Low %N (Diagnosis: Inorganic Salts) CheckH->Diagnosis2 H is Low/Normal Diagnosis3 High %C (Diagnosis: Incomplete Combustion) CheckH->Diagnosis3 C is High Action1 Action: Dry & Retest Diagnosis1->Action1 Action2 Action: Check Ash/Residue Diagnosis2->Action2 Action3 Action: Increase O2 Dosing Diagnosis3->Action3

Figure 1: Decision logic for interpreting Elemental Analysis data for brominated benzamides.

Strategic Recommendations for Researchers

The "Bromine Gap"

Standard CHN analysis does not measure Bromine directly; it calculates it by difference or requires a specific detector.

  • Recommendation: For this specific compound, request "CHN + Halogen Titration" (Schöniger flask combustion).

  • Why? Direct measurement of Br (Theory: 32.47%) confirms the halogenation step was successful and no debromination occurred during purification.

Handling the "Dihydroxy" Moiety

The 3,5-dihydroxy group makes the molecule susceptible to hydrogen bonding with water.

  • Observation: It is common to see %H found at 3.50% - 3.60% (Theory 3.28%) due to 0.2-0.5 molar equivalents of water.

  • Correction: If %H is high but %C/%N ratio remains correct (C/N ≈ 6.86), calculate the "Solvent Corrected" theoretical values before rejecting the batch.

Purity vs. Potency

Use EA to establish the Potency Assignment .



EA is the only single-shot method that estimates the sum of these "silent" contaminants by looking at the depression of the Carbon value.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91824, 4-Bromo-3,5-dihydroxy-N-methylbenzamide. Retrieved from [Link]

  • SIELC Technologies (2018). Separation of 4-Bromo-3,5-dihydroxy-N-methylbenzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST (2025). Standard Reference Materials for Elemental Analysis. (General guidance on microanalysis calibration). Retrieved from [Link]

Sources

A Comparative Guide to the Quantification of 4-Bromo-3,5-dihydroxy-N-methylbenzamide: UV-Vis Spectrophotometry vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 4-Bromo-3,5-dihydroxy-N-methylbenzamide, a key structural motif in various medicinal chemistry programs, demands robust analytical methodologies for its accurate measurement. This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of this compound: UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) with UV detection.

This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient analytical workflows. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate technique for your specific analytical needs.

The Analytical Challenge: Quantifying 4-Bromo-3,5-dihydroxy-N-methylbenzamide

4-Bromo-3,5-dihydroxy-N-methylbenzamide possesses a chromophoric substituted benzene ring, making it amenable to analysis by UV-Vis spectroscopy. The presence of hydroxyl and amide functional groups influences its polarity and potential for specific interactions, which is pertinent for chromatographic separations. The choice between a rapid, straightforward spectrophotometric method and a more specific, high-resolution chromatographic technique depends on factors such as sample complexity, required sensitivity, and the need for simultaneous analysis of related substances.

Method 1: UV-Vis Spectrophotometry - A Rapid Screening Tool

UV-Vis spectrophotometry offers a simple, cost-effective, and high-throughput method for the quantification of light-absorbing compounds.[1] This technique relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.[2] For phenolic compounds like 4-Bromo-3,5-dihydroxy-N-methylbenzamide, the benzene ring strongly absorbs UV light, typically around 280 nm.[3]

Principle of Quantification

The quantification of 4-Bromo-3,5-dihydroxy-N-methylbenzamide by UV-Vis spectrophotometry involves measuring the absorbance of a solution at its wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. The concentration of an unknown sample is then determined by measuring its absorbance and interpolating the concentration from the calibration curve.[4]

Experimental Protocol: UV-Vis Spectrophotometric Quantification
  • Instrumentation: A standard UV-Vis spectrophotometer is required.

  • Solvent Selection: Based on the polarity of the analyte, a suitable solvent that does not absorb in the analytical wavelength range should be chosen. A common choice for phenolic and benzamide compounds is methanol or ethanol.

  • Determination of λmax:

    • Prepare a dilute solution of 4-Bromo-3,5-dihydroxy-N-methylbenzamide in the chosen solvent.

    • Scan the solution across a UV wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For a dihydroxy-substituted benzamide, this is anticipated to be in the 260-300 nm range.

  • Preparation of Standard Solutions:

    • Accurately weigh a precise amount of pure 4-Bromo-3,5-dihydroxy-N-methylbenzamide standard and dissolve it in the selected solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with concentrations spanning the expected range of the samples.

  • Calibration Curve Construction:

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered indicative of good linearity.

  • Sample Analysis:

    • Prepare the sample solution by accurately weighing and dissolving the sample in the solvent, ensuring the final concentration falls within the range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration of 4-Bromo-3,5-dihydroxy-N-methylbenzamide in the sample using the equation from the linear regression.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification P1 Determine λmax A1 Measure Absorbance of Standards P1->A1 P2 Prepare Standards P2->A1 P3 Prepare Sample A3 Measure Sample Absorbance P3->A3 A2 Construct Calibration Curve A1->A2 Q1 Interpolate Concentration A2->Q1 A3->Q1

Figure 1. Experimental workflow for UV-Vis spectrophotometric quantification.

Method 2: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Specificity

For a more selective and accurate quantification, especially in the presence of impurities or in complex matrices, High-Performance Liquid Chromatography (HPLC) is the method of choice.[5] HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. When coupled with a UV detector, it allows for the quantification of the analyte of interest, free from interference from other components.

Principle of Quantification

In HPLC-UV, the sample is injected into a high-pressure stream of liquid (mobile phase) that carries it through a column packed with a solid adsorbent (stationary phase). The separation occurs based on the analyte's affinity for the stationary phase. As the separated components elute from the column, they pass through a UV detector, which measures the absorbance at a specific wavelength. The area under the chromatographic peak is directly proportional to the concentration of the analyte. Quantification is achieved by comparing the peak area of the sample to that of a standard of known concentration.

Experimental Protocol: HPLC-UV Quantification
  • Instrumentation and Chromatographic Conditions: A standard HPLC system equipped with a UV-Vis detector is required.[5]

    • HPLC Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for moderately polar compounds like 4-Bromo-3,5-dihydroxy-N-methylbenzamide.[5][6]

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used for reversed-phase chromatography. The exact ratio may need to be optimized to achieve good separation. A common starting point could be a 50:50 (v/v) mixture of acetonitrile and water.[5]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

    • Injection Volume: 20 µL.[5]

    • Column Temperature: 30°C.[5]

    • Detection Wavelength: Based on the UV-Vis scan, or literature for similar benzamide derivatives, a wavelength of 254 nm is often a good choice.[5][7]

  • Preparation of Solutions:

    • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade solvents. It is crucial to degas the mobile phase before use to prevent bubble formation in the system.[5]

    • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of 4-Bromo-3,5-dihydroxy-N-methylbenzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5]

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-100 µg/mL).[5]

  • Calibration and Analysis:

    • Inject the standard solutions into the HPLC system and record the chromatograms.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Prepare the sample solution by accurately weighing and dissolving the sample in the mobile phase, filtering it through a 0.45 µm syringe filter, and diluting it to a concentration within the calibration range.[5]

    • Inject the sample solution and record the chromatogram.

    • Identify the peak corresponding to 4-Bromo-3,5-dihydroxy-N-methylbenzamide by comparing its retention time with that of the standard.

    • Calculate the concentration of the analyte in the sample using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification P1 Prepare Mobile Phase A1 Inject Standards P1->A1 A2 Inject Sample P1->A2 P2 Prepare Standards P2->A1 P3 Prepare Sample P3->A2 A3 Record Chromatograms A1->A3 A2->A3 Q1 Construct Calibration Curve A3->Q1 Q2 Calculate Concentration Q1->Q2

Figure 2. Experimental workflow for HPLC-UV quantification.

Head-to-Head Comparison: UV-Vis vs. HPLC

FeatureUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Specificity Low. Measures total absorbance at a specific wavelength, susceptible to interference from other absorbing species.[4]High. Physically separates the analyte from other components in the sample, providing a much more specific measurement.
Sensitivity Moderate. Typically in the µg/mL range.High. Can achieve quantification in the ng/mL range or lower, depending on the detector and method optimization.
Speed Fast. Analysis time is typically a few minutes per sample.[1]Slower. Run times are typically in the range of 5-20 minutes per sample.
Cost Low. Instrumentation is relatively inexpensive and requires minimal consumables.[1]High. HPLC systems are a significant capital investment, and columns and high-purity solvents add to the running costs.
Complexity Simple. Easy to operate with minimal training.Complex. Requires a skilled operator for method development, system maintenance, and data analysis.
Sample Throughput High. Well-suited for rapid screening of a large number of samples.Lower. The sequential nature of injections limits throughput compared to spectrophotometry.
Information Provided Only provides quantitative information about the total amount of absorbing species.Provides both qualitative (retention time) and quantitative (peak area) information. Can also be used to assess purity.

Conclusion and Recommendations

The choice between UV-Vis spectrophotometry and HPLC for the quantification of 4-Bromo-3,5-dihydroxy-N-methylbenzamide is contingent on the specific requirements of the analysis.

UV-Vis spectrophotometry is an ideal choice for:

  • Rapid, routine quality control of pure or relatively simple samples.

  • High-throughput screening applications.

  • Laboratories with limited budgets.

HPLC-UV is the recommended method for:

  • Quantification in complex matrices where specificity is critical.

  • Regulatory submissions that require validated, high-quality analytical data.

  • Purity assessments and the quantification of related substances.

  • Pharmacokinetic studies requiring high sensitivity.

In a drug development setting, UV-Vis spectrophotometry can serve as a valuable initial screening tool, while a validated HPLC method will ultimately be required for final product release and stability testing. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their analytical data.

References

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). Google Scholar.
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking - Asian Journal of Pharmaceutical Analysis. (2024, December 10). Asian Journal of Pharmaceutical Analysis.
  • Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. (n.d.). Benchchem.
  • Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2025, September 1). Edinburgh Instruments.
  • Quantitative Analysis of Phenolic Compounds in Citrus Peels Using UV-Visible Spectrophotometry. (2025, June 25). International Journal of Pharmaceutical Sciences.
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2024, December 9). ResearchGate.
  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). Acta Poloniae Pharmaceutica, 68(6), 823-9.
  • 4-Bromo-3,5-dihydroxy-N-methylbenzamide. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • 4-Bromo-3,5-dihydroxy-N-methylbenzamide. (2018, May 16). SIELC Technologies.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-3,5-dihydroxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind the Protocol

As researchers, we often treat substituted benzamides as routine intermediates. However, 4-Bromo-3,5-dihydroxy-N-methylbenzamide presents a specific dual-hazard profile: the halogenated aromatic core (sensitization risk) combined with phenolic hydroxyl groups (corrosive potential and rapid dermal absorption).

This guide moves beyond generic safety advice. It provides a self-validating workflow designed to protect the researcher from bioactive dust inhalation and preventing cross-contamination that could compromise downstream biological assays.

Risk Assessment & Hazard Identification

Treat this substance as a Pharmacologically Active Substance (PAS) until full toxicological data proves otherwise.

Hazard Profile (GHS Classification derived from SAR*)
Hazard TypeCodeDescriptionMechanistic Risk
Respiratory H335 May cause respiratory irritation.[1]Fine powder form allows deep lung penetration; phenolic moieties can damage mucous membranes.
Dermal H315 Causes skin irritation.Phenolic protons are acidic; N-methyl group increases lipophilicity, potentially aiding skin absorption.
Ocular H319 Causes serious eye irritation.High risk of corneal opacity if dust contacts the eye due to protein denaturation properties of phenols.
Sensitization H317 May cause allergic skin reaction.Brominated aromatics are known haptens that can induce immune sensitization over time.

*Structure-Activity Relationship (SAR) analysis based on 4-Bromo-3,5-dihydroxybenzamide analogs.

The PPE Matrix: A Self-Validating System

Do not rely on single-layer protection. This matrix uses a "Redundancy Protocol" to ensure safety even if one barrier fails.

Protection ZonePrimary BarrierSecondary BarrierOperational Check (Self-Validation)
Hand Protection Nitrile Gloves (Inner) (4 mil / 0.10 mm)Nitrile Gloves (Outer) (Extended Cuff, 6-8 mil)The "Grip Test": If outer gloves feel slippery or show puckering, permeation has occurred. Change immediately.
Respiratory Fume Hood (Face velocity: 80-100 fpm)N95/P100 Respirator (If handling >1g open powder)The "Kimwipe Test": Tape a tissue to the sash bottom. It must be pulled inward firmly by the draft.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Face Shield (Required for quantities >10g)The "Seal Check": Press goggles to face. You should feel a slight suction; no gaps for dust entry.
Body Lab Coat (High-neck, snap closure)Tyvek Sleeves (Disposable)The "Wrist Gap": Ensure glove cuffs overlap lab coat sleeves completely. Tape if necessary.

Operational Workflow: Step-by-Step

Phase 1: Engineering Controls (Pre-Work)
  • Static Mitigation: Benzamide powders are often electrostatic. Place an ionizing bar or anti-static gun inside the hood.

    • Why? Static discharge can scatter <10mg of potent dust onto your gloves/sleeves without you noticing.

  • Surface Prep: Line the work area with plastic-backed absorbent pads (absorbent side up).

    • Why? This captures minor spills and allows for "wrap-and-toss" cleanup, preventing spread.

Phase 2: Active Handling (Weighing & Solubilization)
  • The "Draft-Free" Weighing Technique:

    • Do not weigh directly on the balance pan.

    • Tare a glass vial with its cap on.

    • Open the source container only inside the hood.

    • Transfer solid using a disposable spatula.

    • Crucial Step: Wipe the threads of the source bottle with a dry Kimwipe before recapping to prevent grinding (friction) of brominated dust in the cap.

  • Solubilization:

    • Preferred Solvents: DMSO or Methanol.

    • Caution: Dissolving in DMSO increases skin permeability. If a DMSO solution splashes on gloves, doff immediately . The solvent acts as a carrier, dragging the chemical through the nitrile.

Phase 3: Decontamination & Doffing
  • Solvent Wash: Wipe outer gloves with methanol-dampened tissue, then dispose of the tissue as solid hazardous waste.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).

    • Remove eyewear (handle by straps).

    • Remove lab coat.

    • Remove inner gloves (don't touch skin).

    • Wash hands immediately with soap and cool water (warm water opens pores).

Emergency Response Protocols

Scenario A: Skin Exposure (Powder)
  • Brush: Gently brush off excess powder (do not wet initially, as this may spread the surface area).

  • Flush: Rinse with copious cool water for 15 minutes.

  • Neutralize (Optional but Recommended): For significant exposure to phenolic compounds, a PEG 300/400 (Polyethylene Glycol) wash is superior to water alone for solubilizing and removing the phenol from skin [1].

Scenario B: Spills (>500 mg)
  • Isolate: Mark the area.[2]

  • Dampen: Cover powder with a solvent-dampened pad (Ethanol/Water 50:50) to prevent dust aerosolization.

  • Scoop: Use a dustpan or stiff card to lift the pad and waste into a bag.

  • Waste Stream: Label as "Halogenated Organic Solid Waste."

Disposal Strategy

Environmental compliance requires strict segregation due to the bromine atom.

  • Solid Waste: Collect in a container labeled "Hazardous Waste: Halogenated Organics." Do not mix with general trash.

  • Liquid Waste (HPLC/Mother Liquors):

    • Must go into Halogenated Solvent Waste carboys.

    • Reasoning: Incineration of halogenated compounds requires higher temperatures and scrubbers to prevent the formation of acid gases (HBr) and dioxins. Mixing this with non-halogenated waste can result in costly fines or facility damage [2].

Visualized Workflow (DOT Diagram)

SafetyProtocol cluster_0 Critical Handling Loop Risk Risk Assessment (H315, H319, H335) Prep Engineering Controls (Fume Hood + Static Control) Risk->Prep Define Controls PPE PPE Donning (Double Nitrile + Goggles) Prep->PPE Pre-Entry Weigh Active Handling (Weighing & Solubilization) PPE->Weigh Safe to Proceed Spill Emergency: Spill/Exposure Weigh->Spill Accident Decon Decontamination (Solvent Wipe) Weigh->Decon Routine End Waste Disposal (Halogenated Stream) Spill->Waste Cleanup Decon->Waste Doffing

Figure 1: Operational safety lifecycle for handling 4-Bromo-3,5-dihydroxy-N-methylbenzamide, emphasizing the divergence between routine processing and emergency response.

References

  • University of Queensland. (2025). Working Safely with Phenol Guideline.[3] Retrieved from [Link]

  • Temple University EHRS. (2025). Halogenated Solvents in Laboratories - Waste Management.[2][4][5] Retrieved from [Link]

  • PubChem. (2025).[6] 4-Bromo-3,5-dihydroxy-N-methylbenzamide (CID 91824) - Safety and Hazards.[6] Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-3,5-dihydroxybenzamide.[1][6] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.